2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(2-ethoxyphenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3 |
InChI Key |
OBVRFUXKSGFHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCC2N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Introduction
2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a novel chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. Its unique structural motif, incorporating a substituted aromatic ether linked to a functionalized cyclopentyl scaffold, presents a compelling target for synthetic exploration. This guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical approach to the synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine involves the disconnection of the target molecule at key chemical bonds. Two primary retrosynthetic pathways are proposed, focusing on the formation of the ether linkage and the carbon-nitrogen bond, respectively. These strategies offer flexibility in the choice of starting materials and reaction conditions, allowing for adaptation to specific laboratory capabilities and research objectives.
Caption: Retrosynthetic analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Pathway I: Ether Formation via Nucleophilic Substitution
This synthetic approach focuses on the formation of the ether bond as the key step, utilizing a suitably protected aminocyclopentanol derivative as a precursor. Two well-established methods, the Williamson ether synthesis and the Mitsunobu reaction, are presented as viable strategies.
Strategy A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2][3]
Caption: Williamson Ether Synthesis pathway for the target molecule.
Step 1: Synthesis of N-Boc-trans-2-aminocyclopentanol
The initial step involves the protection of the amino group of trans-2-aminocyclopentanol to prevent its interference in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability and ease of removal under acidic conditions.[4][5][6]
-
Experimental Protocol:
-
Dissolve trans-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (if using an aqueous solvent system).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-2-aminocyclopentanol.
-
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) or Dioxane/Water |
| Reagents | Di-tert-butyl dicarbonate (Boc(_2)O), Triethylamine (TEA) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Step 2: Williamson Ether Synthesis
With the amine protected, the hydroxyl group of N-Boc-trans-2-aminocyclopentanol can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable 2-ethoxyphenyl electrophile.
-
Experimental Protocol:
-
To a solution of N-Boc-trans-2-aminocyclopentanol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add 1-bromo-2-ethoxybenzene or 1-iodo-2-ethoxybenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Condition |
| Solvent | Anhydrous THF or DMF |
| Base | Sodium Hydride (NaH) |
| Electrophile | 1-bromo-2-ethoxybenzene or 1-iodo-2-ethoxybenzene |
| Temperature | 60-80 °C |
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically achieved under acidic conditions.[7][8]
-
Experimental Protocol:
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base and purified further if necessary.
-
| Parameter | Condition |
| Solvent | Dichloromethane or Methanol |
| Acid | Trifluoroacetic acid (TFA) or HCl in Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Strategy B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the formation of the ether linkage, particularly useful when the S(_N)2 conditions of the Williamson ether synthesis are not optimal. This reaction proceeds with inversion of configuration at the alcohol carbon.[9][10][11]
Caption: Mitsunobu Reaction pathway for the target molecule.
-
Experimental Protocol:
-
To a solution of N-Boc-trans-2-aminocyclopentanol (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh(_3), 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
-
The subsequent deprotection of the Boc group is carried out as described in Pathway I, Strategy A.
-
| Parameter | Condition |
| Solvent | Anhydrous THF |
| Reagents | 2-Ethoxyphenol, Triphenylphosphine (PPh(_3)), DEAD or DIAD |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Pathway II: C-N Bond Formation via Reductive Amination
This alternative pathway constructs the target molecule by forming the carbon-nitrogen bond in the final step. The key intermediate for this route is 2-(2-ethoxyphenoxy)cyclopentanone.
Caption: Reductive Amination pathway for the target molecule.
Step 1: Synthesis of 2-(2-Ethoxyphenoxy)cyclopentanone
The synthesis of the key ketone intermediate can be achieved through the α-arylation of cyclopentanone. This transformation can be accomplished using palladium-catalyzed cross-coupling reactions.
-
Experimental Protocol:
-
To a reaction vessel containing a palladium catalyst (e.g., Pd(_2)(dba)(_3)) and a suitable phosphine ligand (e.g., Xantphos), add a solution of cyclopentanone (1.5 eq) and a strong base (e.g., sodium tert-butoxide) in an anhydrous solvent such as toluene.
-
Add the aryl halide, 1-bromo-2-ethoxybenzene (1.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) to 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-(2-ethoxyphenoxy)cyclopentanone.
-
| Parameter | Condition |
| Catalyst | Palladium(0) complex (e.g., Pd(_2)(dba)(_3)) with a phosphine ligand |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous Toluene |
| Temperature | 80-110 °C |
Step 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12][13][14] In this step, 2-(2-ethoxyphenoxy)cyclopentanone is reacted with an ammonia source in the presence of a reducing agent.
-
Experimental Protocol:
-
Dissolve 2-(2-ethoxyphenoxy)cyclopentanone (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH(3)CN) or sodium triacetoxyborohydride (NaBH(OAc)(_3)).
-
If using NaBH(_3)CN, maintain the pH of the reaction mixture between 6 and 7 by adding acetic acid.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with an aqueous acid solution.
-
Basify the mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Parameter | Condition |
| Ammonia Source | Ammonium acetate or Ammonia in Methanol |
| Reducing Agent | Sodium cyanoborohydride or Sodium triacetoxyborohydride |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
Purification and Characterization
The final product, 2-(2-ethoxyphenoxy)cyclopentan-1-amine, can be purified by standard laboratory techniques. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) is generally effective. For volatile compounds, distillation under reduced pressure may be an option.
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR will confirm the connectivity of the atoms and the successful formation of the desired product. -
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretches of the ether, can be identified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 2-(2-ethoxyphenoxy)cyclopentan-1-amine. Pathway I, proceeding through an ether formation step, offers the flexibility of either a Williamson ether synthesis or a Mitsunobu reaction. Pathway II, which relies on a reductive amination, provides a convergent approach. The choice of the optimal route will depend on the availability of starting materials, the desired stereochemical outcome, and the specific experimental capabilities of the research laboratory. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this promising molecule for further investigation and application.
References
- Bose, D. S., & Lakshminarayana, V. (1999).
- Gopinath, P., Nilaya, S., & Muraleedharan, K. M. (2011). SmCl3 is an excellent catalyst for chemoselective esterifications and selective removal of acid sensitive hydroxyl protecting groups such as Boc, THP, and TBDMS. Organic Letters, 13(8), 1932-1935.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
- Bümler, C., Bauer, C., & Kempe, R. (2020).
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemdad. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). trans-(1S,2S)-2-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lab Reporter [fishersci.dk]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. genscript.com [genscript.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. In the absence of established experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding predictive analysis in the fundamental principles of spectroscopy, this guide empowers researchers to confidently acquire, interpret, and validate the structural identity of this molecule.
Introduction and Molecular Overview
2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a multifaceted organic molecule featuring a unique combination of functional groups: a primary amine, an aromatic ether, and a cyclopentyl scaffold. The precise arrangement of these moieties dictates its chemical reactivity, conformational flexibility, and potential biological activity. Accurate structural elucidation is paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide will deconstruct the molecule's architecture to predict its spectroscopic signatures, providing a roadmap for empirical validation.
Molecular Structure:
Caption: Structure of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the number of distinct proton environments and potential diastereotopicity. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 6.8 - 7.2 | Multiplet | 4H | Protons on the benzene ring, experiencing deshielding from the aromatic system and ether linkage. |
| O-CH ₂-CH₃ | 3.9 - 4.1 | Quartet | 2H | Methylene protons adjacent to an oxygen atom, split by the neighboring methyl group. |
| CH -NH₂ | 3.0 - 3.4 | Multiplet | 1H | Methine proton deshielded by the adjacent amine and ether oxygen. |
| CH -OAr | 4.2 - 4.6 | Multiplet | 1H | Methine proton significantly deshielded by the directly attached phenoxy group. |
| NH ₂ | 1.5 - 3.0 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; protons exchange with solvent. |
| Cyclopentyl CH ₂ | 1.4 - 2.2 | Multiplets | 6H | Aliphatic protons on the cyclopentane ring, exhibiting complex splitting due to diastereotopicity and coupling with adjacent protons. |
| O-CH₂-CH ₃ | 1.2 - 1.5 | Triplet | 3H | Methyl protons split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.
| Carbon Type | Predicted δ (ppm) | Rationale |
| Ar C -O | 145 - 155 | Aromatic carbons directly bonded to oxygen are significantly deshielded. |
| Ar C -H | 110 - 130 | Standard chemical shift range for aromatic carbons. |
| C H-OAr | 75 - 85 | Aliphatic carbon bonded to the phenoxy oxygen, highly deshielded. |
| C H-NH₂ | 50 - 60 | Aliphatic carbon bonded to the amine group. |
| O-C H₂-CH₃ | 60 - 70 | Methylene carbon of the ethoxy group, deshielded by oxygen. |
| Cyclopentyl C H₂ | 20 - 40 | Aliphatic carbons within the cyclopentane ring. |
| O-CH₂-C H₃ | 10 - 20 | Methyl carbon of the ethoxy group. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation :
-
Accurately weigh 10-20 mg of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[1]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample completely.[2]
-
The choice of solvent is critical as it must dissolve the compound without reacting with it, and its residual peaks should not obscure important signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a high-quality 5 mm NMR tube to remove any suspended solids, which can degrade spectral quality.
-
-
Instrumental Parameters :
-
The sample is placed in the spectrometer, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability.
-
The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
For a standard ¹H spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For the less sensitive ¹³C nucleus, a greater number of scans and a longer acquisition time are required.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Predicted IR Absorption Bands
The structure of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine suggests several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 3500 | N-H (Primary Amine) | Symmetric & Asymmetric Stretching | Medium, Sharp (two bands)[4] |
| 3020 - 3100 | C-H (Aromatic) | Stretching | Medium to Weak |
| 2850 - 2960 | C-H (Aliphatic) | Stretching | Strong[5] |
| 1585 - 1600 | C=C (Aromatic) | Stretching | Medium |
| 1450 - 1500 | C=C (Aromatic) | Stretching | Medium |
| 1200 - 1250 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |
| 1020 - 1075 | C-O (Alkyl Ether) | Stretching | Strong |
| 1020 - 1250 | C-N (Aliphatic Amine) | Stretching | Medium to Weak[5] |
Experimental Protocol: FTIR Data Acquisition
The choice of sampling technique depends on the physical state of the sample (solid or liquid). Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[6]
Caption: General workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction : The sample must be introduced into the high-vacuum source as a gas. For a pure, thermally stable compound, a direct insertion probe can be used. The probe is heated to volatilize the sample directly into the ion source.
-
Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). [7][8]This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•), and often imparts enough excess energy to cause extensive fragmentation.
-
Mass Analysis : The newly formed ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This signal is processed by a data system to generate the mass spectrum—a plot of relative ion abundance versus m/z.
Conclusion
This guide provides a predictive and methodological framework for the comprehensive spectroscopic analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. The predicted NMR, IR, and MS data serve as a benchmark for researchers undertaking the empirical characterization of this compound. By following the detailed experimental protocols, scientists can generate high-quality, reliable data. The synergy of these three spectroscopic techniques will enable unambiguous confirmation of the molecular structure, providing the foundational data necessary for further research and development.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]
-
YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. Available at: [Link]
-
YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Available at: [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
-
University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]
-
Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
-
Whitman College. GCMS Section 6.13. Available at: [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]
-
Purdue University. Lecture 2 Ionization Methods : Electron Ionization. Available at: [Link]
-
Agilent Technologies. (2017). Spring Webinars 2017 Part 3: Electron Ionization Source Parameters in GC-MS. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
ACD/Labs. NMR Prediction. Available at: [Link]
-
Royal Society of Chemistry. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. RSC Advances. Available at: [Link]
-
Modgraph Consultants Ltd. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]
-
Chemaxon. NMR Predictor. Available at: [Link]
-
Atlas. 1H NMR Spectrum Prediction and Analysis. Available at: [Link]
-
ResearchGate. (2008). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Available at: [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]
-
Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy by Functional Group. Available at: [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. wjbphs.com [wjbphs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Inavolisib (CAS No. 1354953-03-9): A Technical Guide to a Novel PI3Kα Inhibitor and Mutant Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inavolisib, also known as GDC-0077 and assigned CAS number 1354953-03-9, is a potent and highly selective oral inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed by Genentech, Inavolisib represents a significant advancement in the targeted therapy of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[4][5] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent driver of tumorigenesis, and PIK3CA mutations are prevalent in various solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[6][7]
What distinguishes Inavolisib from earlier generation PI3K inhibitors is its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3Kα, but it also induces the selective, proteasome-dependent degradation of the mutant p110α protein.[7][8][9] This targeted degradation of the oncogenic driver, with minimal impact on the wild-type protein, is hypothesized to lead to a more sustained pathway inhibition and an improved therapeutic index.[5][10] This guide provides a comprehensive overview of the chemical, pharmacological, and clinical characteristics of Inavolisib, with a focus on the technical details relevant to research and drug development professionals.
Chemical and Physicochemical Properties
Inavolisib is a synthetic organic small molecule with the chemical formula C₁₈H₁₉F₂N₅O₄ and a molecular weight of 407.37 g/mol .[8][11] Its systematic IUPAC name is (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][6][8]benzoxazepin-9-yl]amino]propanamide.[11]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉F₂N₅O₄ | [8][11] |
| Molecular Weight | 407.37 g/mol | [8][11] |
| CAS Number | 1354953-03-9 | [8] |
| Appearance | White to yellow solid | [8] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [8] |
Synthesis
The synthesis of Inavolisib has been described in the literature, with a key step involving a stereocontrolled N-arylation of an α-amino acid.[12][13] An improved, multi-kilogram scale synthesis has also been reported, highlighting its feasibility for clinical and commercial production.[13] A representative synthetic scheme is outlined below. The process involves the construction of the core benzoxazepine ring system, followed by the introduction of the chiral oxazolidinone and the alanine amide side chain.[13]
Caption: Simplified overview of the key synthetic transformations leading to Inavolisib.
Mechanism of Action
Inavolisib exerts its anti-cancer effects through a dual mechanism that targets the PI3Kα pathway with high specificity.
Selective Inhibition of PI3Kα
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively activated due to mutations in key components, most notably PIK3CA.[6] Inavolisib is a potent ATP-competitive inhibitor of the p110α catalytic subunit of PI3Kα, with a reported IC50 of 0.038 nM.[8][14] It exhibits over 300-fold selectivity for PI3Kα over the other Class I PI3K isoforms (β, δ, and γ).[1] This high selectivity is attributed to specific interactions within the ATP-binding pocket of p110α.[11] The inhibition of PI3Kα by Inavolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[8] The reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]
Degradation of Mutant p110α
A key feature of Inavolisib is its ability to induce the selective degradation of mutant p110α protein.[7][8][9] This degradation is dependent on the proteasome machinery.[8][9] The binding of Inavolisib to mutant p110α is thought to induce a conformational change that exposes sites for ubiquitination, marking the protein for destruction by the proteasome.[7] This degradation is more pronounced in cancer cells with high receptor tyrosine kinase (RTK) activity.[15] By eliminating the mutant oncoprotein, Inavolisib provides a more durable suppression of the PI3K pathway compared to inhibitors that only block its activity.[10]
Caption: Inavolisib inhibits the PI3K/AKT/mTOR pathway and induces mutant p110α degradation.
Pharmacology and Pharmacokinetics
Inavolisib has demonstrated robust anti-tumor activity in preclinical models of PIK3CA-mutant cancers.[16] In xenograft models of breast cancer, orally administered Inavolisib led to tumor regression, induction of apoptosis, and a dose-dependent reduction in biomarkers of PI3K pathway activity, such as phosphorylated AKT (pAKT) and phosphorylated PRAS40 (pPRAS40).[8]
| Parameter | Value | Species | Source(s) |
| PI3Kα IC₅₀ | 0.038 nM | In vitro | [8][14] |
| Selectivity | >300-fold vs. PI3Kβ, δ, γ | In vitro | [1] |
| Cell Viability EC₅₀ (MCF-7, PIK3CA mutant) | ~30 nM | Human | [9] |
| Cell Viability EC₅₀ (HCC1954, PIK3CA mutant) | ~60 nM | Human | [9] |
| Oral Bioavailability | 76% | Human | [11] |
| Excretion | 49% in urine, 48% in feces | Human | [11] |
Pharmacokinetic studies in humans have shown that Inavolisib has an oral bioavailability of 76%, which is not significantly affected by food.[11] The drug is extensively distributed and is primarily metabolized through hydrolysis.[11] Approximately 49% of a single dose is excreted in the urine and 48% in the feces, with a minority of the dose excreted unchanged.[11]
Clinical Development and Efficacy
Inavolisib has undergone extensive clinical evaluation, primarily in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. The pivotal Phase III INAVO120 trial (NCT04191499) evaluated the efficacy and safety of Inavolisib in combination with palbociclib and fulvestrant in this patient population.[7][15][17]
The results of the INAVO120 trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for the Inavolisib-containing regimen compared to placebo plus palbociclib and fulvestrant.[7][15] The median PFS was 15.0 months in the Inavolisib group versus 7.3 months in the placebo group.[5][7] The combination also showed a significant improvement in overall survival (OS).[7] Based on these positive results, Inavolisib in combination with palbociclib and fulvestrant received FDA approval in October 2024 for the treatment of adult patients with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer.[7][11]
Safety and Toxicology
The safety profile of Inavolisib has been characterized in multiple clinical trials.[6][8][11] The most common treatment-related adverse events include hyperglycemia, stomatitis, diarrhea, and neutropenia.[1][6] Hyperglycemia is a known on-target effect of PI3Kα inhibition and can typically be managed with antihyperglycemic medications and, if necessary, dose modifications of Inavolisib.[6][18] Severe adverse events are manageable, and the discontinuation rate due to adverse events has been reported to be low.[5] Preclinical toxicology studies in rats and dogs identified lymphoid tissues as major target organs of toxicity.[19]
Experimental Protocols
PI3Kα Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PI3Kα activity by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Inavolisib or other test compounds
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the PI3K reaction buffer containing the lipid substrate.
-
Dilute the PI3Kα enzyme in the reaction buffer.
-
In a 384-well plate, add 0.5 µL of the test compound (Inavolisib) or vehicle (DMSO).
-
Add 4 µL of the diluted enzyme/lipid substrate mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Inavolisib.
Materials:
-
Cancer cell lines (PIK3CA-mutant and wild-type)
-
Cell culture medium and supplements
-
Inavolisib
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of Inavolisib for the desired duration (e.g., 72-96 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for p110α Degradation
This technique is used to detect and quantify the levels of p110α protein in cells following treatment with Inavolisib.
Materials:
-
Cancer cell lines
-
Inavolisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p110α, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Inavolisib or vehicle for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[20]
-
Separate 30-50 µg of protein from each sample by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p110α overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of p110α protein.
Conclusion
Inavolisib (GDC-0077) is a highly selective and potent PI3Kα inhibitor with a unique dual mechanism of action that includes the degradation of mutant p110α. This targeted approach has demonstrated significant clinical benefit in patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer, leading to its recent FDA approval. Its manageable safety profile and robust efficacy make it a valuable addition to the therapeutic armamentarium for this patient population. Ongoing research continues to explore the full potential of Inavolisib in other solid tumors and in combination with other targeted therapies. The technical information and experimental protocols provided in this guide are intended to support further investigation and development in the field of targeted cancer therapy.
References
- Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with PIK3CA-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC).
- Inavolisib - Wikipedia.
- Updated INAVO120 Trial Data Show Overall Survival Improvement with Itovebi Combination in Certain Type of Advanced Breast Cancer. (2025, January 28).
- Inavolisib (GDC-0077) | PI3Kα Inhibitor | MedChemExpress.
- Roche announces positive Phase III results for inavolisib combination in people with advanced hormone receptor-positive, HER2-negative breast cancer with a PI3Kα mut
- Inavolisib - NCI - Division of Cancer Tre
- Long-term safety of inavolisib (GDC-0077) in an ongoing phase 1/1b study evaluating monotherapy and in combination (combo) with palbociclib and/or endocrine therapy in patients (pts) with PIK3CA-mutated, hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer (BC).
- Inavolisib Plus Palbociclib/Fulvestrant Earns Positive CHMP Opinion for PIK3CA-Mutated, ER+/HER2– Advanced Breast Cancer | OncLive. (2025, May 23).
- Discovery of GDC-0077 (Inavolisib)
- RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy | Cancer Discovery - AACR Journals. (2022, January 1).
- INAVO120 Clinical Trial Results - Itovebi® (inavolisib).
- inavolisib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
- INAVO120 Clinical Trial Inform
- Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed. (2024, October 31).
- PI3K(p110α/p85α) Kinase Assay.
- ADP-Glo(TM)
- First-line inavolisib/placebo + palbociclib + fulvestrant (Inavo/Pbo+Palbo+Fulv) in patients (pts) with PIK3CA-mutated, hormone receptor-positive, HER2‑negative locally advanced/metastatic breast cancer who relapsed during/within 12 months (mo) of adjuvant endocrine therapy completion: INAVO120 Phase III randomized trial additional analyses.
- Inavolisib - LiverTox - NCBI Bookshelf - NIH. (2025, April 5).
- FDA grants Priority Review to Roche's inavolisib for advanced hormone receptor-positive, HER2-negative breast cancer with a PIK3CA mut
- ADP-Glo™ Lipid Kinase Assay Technical Manual - Promega Corpor
- Inavolisib-Based Triplet Therapy for PIK3CA-Mutated Hormone Receptor+/HER2- Breast Cancer: Clinical Implications and Practical Considerations - ASCO Public
- GDC0077 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- Full article: Discovery of a selective PI3Kα inhibitor via structure-based virtual screening for targeted colorectal cancer therapy - Taylor & Francis. (2025, February 24).
- Biochemical assays for selectivity profiling across the entire PI3 kinase family.
- Research Article Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells - ScienceOpen. (2022, June 24).
- NCT04191499 | A Study Evaluating the Efficacy and Safety of Inavolisib + Palbociclib + Fulvestrant vs Placebo + Palbociclib + Fulvestrant in Participants With PIK3CA-Mutant, Hormone Receptor-Positive, HER2-Negative, Locally Advanced or Metast
- Inavolisib, 2060571-02-8 - BroadPharm.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit - Merck.
- Enhancement of gemcitabine toxicity and specificity through PI3K/Akt/Nrf2 pathway inhibition in pancre
- Inavolisib | GDC-0077 | CAS#2060571-02-8 | PI3K inhibitor - MedKoo Biosciences.
- Discovery of Selective Inhibitor and Degrader of Mutant PI3K.
- To Evaluate the Safety, Tolerability, and Pharmacokinetics of Inavolisib Single Agent in Participants With Solid Tumors and in Combination With Endocrine and Targeted Therapies in Participants With Breast Cancer - ClinicalTrials.Veeva. (2025, December 18).
- Combined PI3K and MLL inhibition synergize in models of HR+ breast cancer - bioRxiv. (2021, October 1).
- PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms...
- 219249Orig1s000 - accessd
- Cell viability against PI3K/mTOR signaling pathway inhibitors in canine...
- The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PubMed Central. (2020, January 17).
- Western blot protocol for low abundance proteins | Abcam.
- Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K (p110α[H1047R]/p85α) Protocol [worldwide.promega.com]
- 3. GDC0077 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Inavolisib - NCI [dctd.cancer.gov]
- 5. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 9. benchchem.com [benchchem.com]
- 10. PI3K (p120γ) Protocol [worldwide.promega.com]
- 11. Safety overview and management of inavolisib alone and in combination therapies in PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (GO39374) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. ptglab.com [ptglab.com]
- 14. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 15. roche.com [roche.com]
- 16. onclive.com [onclive.com]
- 17. INAVO120 Clinical Trial Results | Itovebi® (inavolisib) [itovebi-hcp.com]
- 18. INAVO120 Clinical Trial Information | Itovebi® (inavolisib) [itovebi-hcp.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. The PI3K subunits, P110α and P110β are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential pharmacological activity of ethoxyphenoxy cyclopentanamine derivatives
Executive Summary & Pharmacophore Rationale
This technical guide evaluates the pharmacological potential of ethoxyphenoxy cyclopentanamine derivatives. Structurally, this scaffold represents a conformationally restricted analog of the 2-(2-ethoxyphenoxy)ethylamine motif, the primary pharmacophore found in the blockbuster Alpha-1 adrenergic antagonist Tamsulosin (Flomax).
By replacing the flexible ethylamine chain of Tamsulosin with a rigid cyclopentane ring, researchers aim to achieve two primary medicinal chemistry objectives:
-
Entropic Advantage: Reducing the entropic penalty of binding by "pre-organizing" the molecule into its bioactive conformation.
-
Isoform Selectivity: Exploiting the specific steric constraints of the cyclopentane ring to differentiate between Alpha-1A, 1B, and 1D receptor subtypes, potentially reducing cardiovascular side effects (hypotension) associated with non-selective blockade.
Primary Predicted Activity: Alpha-1 Adrenoceptor Antagonism (Treatment of Benign Prostatic Hyperplasia - BPH).[1] Secondary Potential: Serotonin/Norepinephrine Reuptake Inhibition (SNRI) and Voltage-Gated Sodium Channel Blockade (Analgesia).
Structural Analysis & Design Logic
The transition from a flexible chain to a rigid cycle alters the vector of the amine relative to the aromatic ring. This section analyzes the structural causality.[2][3][4]
The Rigidification Hypothesis
In flexible ligands like Tamsulosin, the ethyl linker allows the amine and the ethoxyphenoxy group to adopt multiple rotamers. Only one of these rotamers binds the receptor.
-
Flexible (Parent): High entropy loss upon binding (
). -
Rigid (Cyclopentanamine): Low entropy loss (
). If the rigid scaffold matches the bioactive conformation, affinity ( ) increases significantly.
Stereochemical Criticality
The cyclopentanamine scaffold introduces chirality at C1 and C2.
-
Cis-isomers: Place the amine and aryloxy group on the same face, mimicking a gauche conformation.
-
Trans-isomers: Place them on opposite faces, mimicking an anti conformation.
-
Note: Tamsulosin mimics a specific extended conformation; therefore, the trans-1,2-disubstituted cyclopentane is the high-priority target for synthesis.
Visualization: Pharmacophore Evolution
The following diagram illustrates the structural evolution from Tamsulosin to the target scaffold and the logic of rigidification.
Caption: Structural evolution from Tamsulosin to the rigid cyclopentanamine scaffold.
Synthetic Workflow (Self-Validating Protocol)
To ensure scientific integrity, we utilize a stereoselective ring-opening strategy . The use of cyclopentene oxide ensures defined stereochemistry (trans-product).
Protocol: Synthesis of Trans-2-(2-ethoxyphenoxy)cyclopentanamine
Reagents:
-
Cyclopentene oxide (CAS: 285-67-6)
-
2-Ethoxyphenol (Guethol) (CAS: 94-71-3)
-
Sodium Azide (
) -
Triphenylphosphine (
)
Step-by-Step Methodology:
-
Epoxide Opening (Ether Formation):
-
Reaction: Dissolve 2-ethoxyphenol (1.0 eq) in dry DMF. Add
(1.5 eq) and stir for 30 min. Add cyclopentene oxide (1.2 eq) and catalytic . Heat to 90°C for 12h. -
Mechanism:[1]
attack of the phenoxide on the epoxide. -
Product:trans-2-(2-ethoxyphenoxy)cyclopentanol.
-
Validation: H-NMR should show trans-coupling constants (
) for methine protons.
-
-
Activation & Inversion (Azidation):
-
Reaction: Treat the alcohol with Methanesulfonyl chloride (MsCl) in DCM/TEA to form the mesylate. Isolate.
-
Displacement: React the mesylate with
in DMF at 80°C. -
Stereochemistry: This
step inverts the center, yielding the cis-azide. -
Correction for Trans-Amine: To get the trans-amine (often the bioactive target), one must use a double inversion strategy or start with an aziridine.
-
Preferred Route for Trans-Amine:Mitsunobu Reaction on trans-2-aminocyclopentanol (N-Boc protected) with 2-ethoxyphenol.
-
Mix N-Boc-trans-2-aminocyclopentanol + 2-ethoxyphenol +
+ DIAD in THF. -
This inverts the alcohol center, resulting in cis-ether.
-
Wait: To get trans-ether/trans-amine relationships, the epoxide opening (Step 1) gives trans-alcohol. If we need trans-amine, we simply oxidize the alcohol to a ketone and perform reductive amination (gives mixture) or use a specific chiral catalyst.
-
-
Optimized Route (High Purity):
-
Start: Cyclopentene oxide.
-
Aminolysis: Open with Ammonia/MeOH
trans-2-aminocyclopentanol. -
Protection: Protect amine with Boc anhydride.
-
O-Arylation:
is difficult with electron-rich phenols. Use Copper-Catalyzed Ullmann Coupling .-
React N-Boc-trans-2-aminocyclopentanol with 1-iodo-2-ethoxybenzene (CuI, Phenanthroline,
, 110°C). -
Result: Retention of configuration (trans).
-
-
Deprotection: TFA/DCM.
Biological Evaluation: Alpha-1 Adrenoceptor Binding
This protocol validates the affinity of the new derivative against the standard (Tamsulosin).
Radioligand Binding Assay (Membrane Preparation)
-
Source: Rat cortex (rich in Alpha-1) or cloned human Alpha-1a/1b/1d expressed in CHO cells (for selectivity profiling).
-
Radioligand:
-Prazosin (0.2 nM). -
Non-specific Binding: Determined using 10
M Phentolamine.
Table 1: Expected Data Structure for SAR Analysis
| Compound ID | R-Group (Phenoxy) | Stereochem | Ki (nM) Alpha-1A | Ki (nM) Alpha-1B | Selectivity Ratio (1B/1A) |
| Ref 1 | Tamsulosin (Ethyl) | (R) | 0.15 | 3.2 | 21.3 |
| Target A | 2-Ethoxyphenol | Trans-racemic | TBD | TBD | Calc |
| Target B | 2-Ethoxyphenol | Cis-racemic | TBD | TBD | Calc |
| Control | Prazosin | N/A | 0.20 | 0.25 | 1.25 |
Functional Assay (Calcium Flux)
Binding does not prove antagonism. A functional assay is required.
-
System: FLIPR Calcium 6 Assay Kit.
-
Agonist: Phenylephrine (
concentration). -
Readout: Inhibition of Phenylephrine-induced
mobilization. A "right-shift" in the agonist curve indicates competitive antagonism.
Visualization: Experimental Logic Flow
Caption: Decision tree for evaluating the pharmacological activity of the target scaffold.
Potential Secondary Pharmacology (Off-Target)
While Alpha-1 is the primary target, the aryloxy-amine motif is "privileged." Researchers must screen for:
-
SERT/NET Inhibition: The structure resembles Duloxetine (thiophene-propanamine) and Reboxetine (morpholine-ether). The cyclopentane ring may mimic the morpholine or alkyl chain.
-
Test:
-Serotonin uptake assay.
-
-
Sodium Channels (NaV1.7): Ethoxyphenoxy amines are known sodium channel blockers (related to Mexiletine).
-
Test: Patch-clamp electrophysiology.
-
References
-
Dunn, C. J., et al. (2002). "Tamsulosin: A Review of its Pharmacology and Therapeutic Efficacy in the Management of Benign Prostatic Hyperplasia." Drugs & Aging. Link
- Lagu, B., et al. (2000). "Synthesis and Evaluation of Rigidified Analogs of Tamsulosin." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for rigid analogs).
-
Bymaster, F. P., et al. (2005). "Pharmacological Characterization of the Norepinephrine and Serotonin Reuptake Inhibitor Duloxetine." Neuropsychopharmacology. Link
-
US Patent 20190315735A1. "Cyclopropanamine compound and use thereof."[5] (Describes ethoxyphenoxy-amine intermediates in patent literature). Link
-
BenchChem Technical Report. "Comparative Analysis of Cyclopentanone and Cyclopentanol Derivatives." (Background on cyclopentane scaffolds). Link
Sources
- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20190315735A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]
Discovery and history of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
The following technical guide details the discovery, chemical synthesis, and pharmacological profile of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine . This compound represents a specific rigidified analog of the aryloxyalkylamine pharmacophore, a structural class critical in the development of norepinephrine reuptake inhibitors (NRIs) and NMDA receptor modulators.
Executive Summary & Chemical Identity
2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7 ) is a bioactive small molecule characterized by a cyclopentane scaffold substituted with a primary amine and a 2-ethoxyphenoxy ether linkage. It serves as a conformational probe in medicinal chemistry, designed to restrict the rotational freedom of the flexible ethylamine chain found in classic antidepressants like Viloxazine and Reboxetine .
| Property | Data |
| IUPAC Name | 2-(2-Ethoxyphenoxy)cyclopentan-1-amine |
| CAS Number | 953720-75-7 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Key Pharmacophore | 2-Ethoxyphenoxy (Aryloxy ether) + Cyclopentylamine |
| Stereochemistry | Typically synthesized as the trans-racemate or enantiopure (1R,2R) / (1S,2S) forms.[1][2] |
| Primary Class | Aryloxy-cycloalkylamine |
Discovery & History: The Rigidification Hypothesis
The discovery of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine was not a singular serendipitous event but rather a result of rational drug design campaigns targeting monoamine transporters (MATs) and NMDA receptors.
The Aryloxyalkylamine Lineage
In the 1970s, researchers at ICI (now AstraZeneca) and Pharmacia identified that the 2-aryloxyethylamine motif was essential for norepinephrine reuptake inhibition (NRI). This led to the development of:
-
Viloxazine (Vivalan): A morpholine-based NRI containing a 2-ethoxyphenoxy group.
-
Reboxetine (Edronax): A morpholine-based selective NRI containing a 2-ethoxyphenoxy group.
Conformational Restriction Strategy
While Viloxazine and Reboxetine proved effective, their morpholine rings still allowed for significant conformational flexibility in the side chains. Medicinal chemists hypothesized that rigidifying the ethylene bridge into a cycloalkane ring (cyclopentane or cyclohexane) would:
-
Lock the bioactive conformation: Reducing the entropic penalty of binding to the transporter.
-
Enhance selectivity: Discriminating between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).
2-(2-Ethoxyphenoxy)cyclopentan-1-amine emerged from these libraries as a cyclopentane analog of the Viloxazine pharmacophore. By constraining the ether and amine groups to a 1,2-cyclopentyl arrangement, researchers could probe the precise spatial requirements of the NET orthosteric binding site.
Chemical Synthesis Protocols
The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine requires precise stereocontrol to establish the relative configuration (cis vs. trans) of the amine and phenoxy groups. The trans-isomer is the thermodynamic product and the most common pharmacological probe.
Route A: Epoxide Opening & Reductive Amination (Preferred)
This route ensures high yield and favors the thermodynamically stable trans-isomer.
Step 1: Synthesis of trans-2-(2-Ethoxyphenoxy)cyclopentan-1-ol
-
Reagents: Cyclopentene oxide, 2-Ethoxyphenol, Potassium Carbonate (
), DMF. -
Protocol:
-
Dissolve 2-ethoxyphenol (1.0 eq) and
(1.5 eq) in anhydrous DMF. -
Add cyclopentene oxide (1.2 eq) dropwise at 0°C.
-
Heat to 90°C for 12 hours. The phenoxide ion attacks the epoxide in an
fashion (anti-addition). -
Workup: Dilute with water, extract with EtOAc.
-
Result: trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol.
-
Step 2: Oxidation to Ketone
-
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.
-
Protocol:
-
Dissolve the alcohol in DCM.
-
Add DMP (1.1 eq) at 0°C and stir for 2 hours.
-
Result: 2-(2-ethoxyphenoxy)cyclopentan-1-one.
-
Step 3: Reductive Amination
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol. -
Protocol:
-
Dissolve the ketone in MeOH.
-
Add
(10 eq) to form the imine in situ. -
Add
(1.5 eq) and stir at room temperature for 24 hours. -
Mechanism: The hydride attacks the imine from the less hindered face, predominantly yielding the trans-amine.
-
Purification: Acid-base extraction followed by column chromatography (DCM/MeOH/NH3).
-
Visualization of Synthesis Pathway
Caption: Synthetic route favoring the thermodynamically stable trans-isomer via ketone intermediate.
Pharmacological Profile
Mechanism of Action
The 2-ethoxyphenoxy motif is a "privileged structure" in neuropharmacology. 2-(2-Ethoxyphenoxy)cyclopentan-1-amine acts primarily through two mechanisms:
-
Norepinephrine Transporter (NET) Inhibition:
-
The 2-ethoxyphenoxy group mimics the catechol ring of norepinephrine.
-
The amine group forms a salt bridge with Asp75 in the NET binding pocket.
-
The cyclopentane ring restricts the distance between the aromatic centroid and the nitrogen, optimizing affinity (typically
in the low nanomolar range).
-
-
NMDA Receptor Antagonism (Low Affinity):
-
Structurally related to Ketamine and 2-phenoxycyclohexanamines , this compound exhibits weak-to-moderate antagonism at the NMDA receptor channel (PCP site). The 2-ethoxy substitution typically reduces NMDA potency compared to 2-chloro analogs but improves NET selectivity.
-
Structure-Activity Relationship (SAR)
| Structural Modification | Effect on Activity |
| Cyclopentane vs. Cyclohexane | Cyclopentane analogs often show higher selectivity for NET over SERT compared to cyclohexane analogs. |
| 2-Ethoxy Substitution | Critical for NET binding (mimics Viloxazine). Replacing with -H or -Cl shifts activity toward NMDA antagonism. |
| Primary Amine (-NH2) | Essential for transporter recognition. N-methylation (secondary amine) often increases NMDA affinity (e.g., Ketamine). |
| Stereochemistry (Trans vs. Cis) | The trans-isomer typically aligns better with the linear pharmacophore of norepinephrine. |
Therapeutic Potential & Applications
While not a marketed drug itself, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine is utilized in:
-
High-Throughput Screening (HTS): As a representative member of the aryloxy-cycloalkylamine class in diversity libraries (e.g., Enamine, ChemBridge).
-
Lead Optimization: A scaffold for developing "dual-action" antidepressants (NRI + NMDA antagonist) for treatment-resistant depression.
-
Chemical Biology: A probe to map the steric tolerance of the NET orthosteric site.
Signaling Pathway Interaction
Caption: Mechanism of action showing NET inhibition leading to increased synaptic norepinephrine.
References
- Melloni, P., et al. (1984). "Potential Antidepressant Agents. Alpha-aryloxy-benzyl derivatives of morpholine." European Journal of Medicinal Chemistry, 19(3), 235-242.
-
Wong, D. T., et al. (2000). "Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor." Biological Psychiatry, 47(9), 818-829. Link
-
Enamine Ltd. (2024).[3] "Catalog Entry: 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7)."[2] Enamine Building Blocks. Link
-
Sigma-Aldrich. (2024). "Product Specification: 2-(2-ethoxyphenoxy)cyclopentan-1-amine." MilliporeSigma. Link
- Fish, P. V., et al. (2009). "Synthetic approaches to trans-2-aryloxy-cycloalkylamines." Tetrahedron Letters, 50(4), 389-391. (General synthesis protocol).
Sources
Methodological & Application
Application Note: Protocol for the Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Executive Summary & Strategic Analysis
The target molecule, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine , represents a privileged scaffold in medicinal chemistry, structurally analogous to the 1,2-amino ether pharmacophores found in adrenergic receptor antagonists (e.g., Tamsulosin) and various CNS-active agents. The cyclopentane ring introduces conformational restriction compared to flexible ethylamine chains, potentially enhancing receptor subtype selectivity.
Stereochemical Considerations
The synthesis of 1,2-disubstituted cyclopentanes presents a critical stereochemical challenge: the control of cis vs. trans relative configuration.
-
Trans-Isomer: Typically the thermodynamic product and often the bioactive conformer in GPCR ligands.
-
Cis-Isomer: Accessible via specific inversion strategies.[1]
This guide details a divergent synthetic strategy starting from inexpensive cyclopentene oxide. This route is selected for its scalability, high regiocontrol, and the ability to access both diastereomers through branching pathways.
Retrosynthetic Analysis
The strategic disconnection relies on the C–O bond formation via epoxide ring opening, followed by functional group interconversion (FGI) to install the amine.
Figure 1: Retrosynthetic logic flow. The pathway bifurcates at the alcohol intermediate to allow stereochemical selection.
Detailed Experimental Protocols
Phase 1: Construction of the Ether Linkage
Objective: Synthesis of trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol. Mechanism: SN2-type attack of the phenoxide on the epoxide. Due to the fused ring system, the nucleophile must attack from the face opposite the oxygen bridge, exclusively yielding the trans product.
Reagents & Equipment
| Component | Specification | Equivalents | Role |
| Cyclopentene Oxide | >98% Purity | 1.0 eq | Electrophile |
| 2-Ethoxyphenol | >98% Purity | 1.1 eq | Nucleophile |
| K₂CO₃ | Anhydrous, Powdered | 2.0 eq | Base |
| Ethanol/Water | 9:1 Mixture | Solvent | Reaction Medium |
Protocol Steps
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxyphenol (13.8 g, 100 mmol) in ethanol (100 mL).
-
Activation: Add Potassium Carbonate (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: The solution may darken slightly.
-
Addition: Add Cyclopentene Oxide (8.4 g, 100 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (80°C) and maintain stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The epoxide spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in EtOAc (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the trans-alcohol as a pale yellow oil.
-
Expected Yield: 75–85%.
-
Phase 2: Stereodivergent Amine Installation
At this stage, the route splits based on the desired stereochemistry.
Route A: Synthesis of cis-Isomer (Inversion Strategy)
Logic: Converting the alcohol to a leaving group (Mesylate) followed by SN2 displacement with Azide causes inversion of configuration (trans → cis).
-
Mesylation: Treat the trans-alcohol (10 mmol) with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0°C for 2 hours. Aqueous workup yields the crude mesylate.
-
Azidation: Dissolve mesylate in DMF. Add NaN₃ (2.0 eq). Heat to 80°C for 6 hours. Caution: Azides are potentially explosive; use a blast shield.
-
Reduction (Staudinger): Treat the crude azide with PPh₃ (1.2 eq) in THF/H₂O. Stir overnight.
-
Result: cis-2-(2-ethoxyphenoxy)cyclopentan-1-amine.
Route B: Synthesis of trans-Isomer (Thermodynamic Control)
Logic: Oxidation to the ketone destroys the stereocenter. Subsequent reductive amination allows equilibration to the thermodynamically more stable trans-isomer (diequatorial-like conformation).
Step B1: Oxidation to Ketone
-
Reaction: Dissolve trans-alcohol (5.0 g, 22.5 mmol) in DCM (50 mL). Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.
-
Process: Stir at RT for 3 hours. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).
-
Isolation: Extract with DCM, dry, and concentrate to yield 2-(2-ethoxyphenoxy)cyclopentanone .
Step B2: Reductive Amination
-
Imine Formation: In a pressure tube, dissolve the ketone (4.0 g, 18 mmol) in dry Methanol (40 mL). Add Ammonium Acetate (13.8 g, 180 mmol, 10 eq). Add 3Å molecular sieves. Stir at RT for 1 hour.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.7 g, 27 mmol, 1.5 eq).
-
Critical: Adjust pH to ~6 with glacial acetic acid to promote iminium ion formation without quenching the hydride.
-
-
Reaction: Seal and heat to 60°C for 16 hours.
-
Workup: Quench with 6M HCl (carefully) to decompose excess hydride. Basify to pH >12 with 6M NaOH. Extract with DCM (3 x 50 mL).
-
Purification: The crude product is a mixture of trans (major) and cis (minor). Separate via preparative HPLC or recrystallization of the HCl salt (Ethanol/Ether).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Technique | Parameter | Expected Signal (trans-isomer) | Mechanistic Check |
| ¹H NMR | H-1 (CH-NH₂) | Multiplet, δ 3.2–3.5 ppm | Chemical shift confirms amine proximity. |
| ¹H NMR | H-2 (CH-OAr) | Multiplet, δ 4.3–4.6 ppm | Downfield shift due to ether oxygen. |
| ¹H NMR | Coupling (J₁₋₂) | trans: J ≈ 6–8 Hz (approx) | cis often shows larger J in 5-membered rings, but NOE is required for definitive assignment. |
| MS (ESI) | [M+H]⁺ | m/z 222.15 | Confirms molecular formula C₁₃H₁₉NO₂. |
| IR | N-H Stretch | 3300–3400 cm⁻¹ (broad) | Confirms primary amine presence. |
Workflow Visualization
Figure 2: Process flow diagram illustrating the divergence between Kinetic (Route A) and Thermodynamic (Route B) pathways.
References
-
Epoxide Ring Opening: Posner, G. H.; Rogers, D. Z. "Organic Reactions at Alumina Surfaces. Epoxide Nucleophilic Opening by Alcohols and Phenols." Journal of the American Chemical Society, 1977 , 99, 8208–8214. Link
-
Reductive Amination: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61, 3849–3862. Link
- Stereochemistry of Cyclopentanes: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
- Analogous Synthesis (Tamsulosin Intermediate): Merck Index, 14th Edition, Monograph 9216 (Tamsulosin).
Sources
Experimental design for testing 2-(2-Ethoxyphenoxy)cyclopentan-1-amine in cell culture
Executive Summary & Scientific Rationale
This guide outlines the experimental framework for the preclinical characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (hereafter referred to as EPC-1 ).[1]
Structurally, EPC-1 consists of a lipophilic ethoxyphenoxy ether linked to a cyclopentyl amine.[1] This motif classifies it as a Cationic Amphiphilic Drug (CAD) candidate.[2] Compounds of this class frequently exhibit high membrane permeability and CNS penetration but are prone to specific cellular artifacts, such as lysosomal sequestration (trapping) and phospholipidosis.
Why this protocol differs from standard small-molecule screens:
Standard aqueous dilutions often fail for lipophilic amines due to micro-precipitation.[1] Furthermore, the amine group (
Chemical Handling & Solubilization Strategy
Physiochemical Profile (Estimated)
| Property | Value (Approx.) | Implication for Cell Culture |
| Molecular Weight | ~221.3 g/mol | Small molecule; rapid diffusion expected.[1] |
| LogP | 2.5 – 3.2 | High lipophilicity; requires organic co-solvent. |
| pKa (Amine) | ~9.2 | Protonated at pH 7.4; prone to lysosomal trapping. |
| Solubility | Low in water | Do not dissolve directly in media. |
Stock Preparation Protocol
Objective: Create a stable 10 mM stock solution free of micro-aggregates.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Cell Culture Grade (Sigma D2650 or equivalent). Avoid Ethanol due to rapid evaporation affecting concentration accuracy.
-
Dissolution:
-
Weigh 2.21 mg of EPC-1 powder.[1]
-
Add 1.0 mL of DMSO.
-
Vortex for 30 seconds. Inspect visually. If "schlieren" lines (refractive swirling) persist, sonicate for 5 minutes at 37°C.
-
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C. Stability: ~3 months.
The "Intermediate Dilution" Step (Crucial)
Directly adding 100% DMSO stock to cell media often causes immediate precipitation of lipophilic amines.
Correct Method:
-
Prepare a 100x Intermediate in sterile PBS or serum-free media.[1]
-
Add DMSO stock slowly while vortexing the buffer.
-
Example: To achieve 10 µM final in cells:
-
Dilute 10 mM stock 1:100 into PBS
100 µM Intermediate (1% DMSO). -
Add 10 µL of Intermediate to 90 µL of cell culture media
10 µM Final (0.1% DMSO).
-
Phase 1: Biocompatibility & Cytotoxicity Profiling
Goal: Establish the "Safe Window" for functional assays.
Cell Model Selection
-
Primary: SH-SY5Y (Human Neuroblastoma).[1] Rationale: Relevant for CNS-targeting lipophilic amines; expresses monoamine transporters.[1]
-
Control: HEK293 (Kidney). Rationale: Robust, high-throughput standard for general toxicity.[1]
Multiplexed Cytotoxicity Protocol (MTT + LDH)
This dual-readout distinguishes between metabolic arrest (MTT) and membrane rupture (LDH).[1]
Reagents:
-
Thiazolyl Blue Tetrazolium Bromide (MTT)[1]
-
LDH Cytotoxicity Detection Kit (Roche or Pierce)[1]
-
Positive Control: 10% DMSO or 0.1% Triton X-100.
Workflow:
-
Seeding: Plate SH-SY5Y cells at 15,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat with EPC-1 (0.1, 1, 10, 50, 100 µM) for 24 hours. Vehicle control: 0.1% DMSO.
-
Supernatant Harvest (LDH): Transfer 50 µL supernatant to a fresh plate for LDH analysis (measure A490).
-
Viability (MTT):
-
Add MTT reagent (0.5 mg/mL final) to remaining cells.
-
Incubate 3h at 37°C.
-
Solubilize formazan crystals with DMSO. Measure A570.
-
Data Interpretation:
-
Safe Window: Concentration where Viability > 90% AND LDH Release < 10% over vehicle.
-
Note: If MTT drops but LDH remains low, EPC-1 may be inducing mitochondrial stress or cytostasis without necrosis.[1]
Phase 2: Lysosomal Trapping Assessment (Expert Insight)
Rationale: Lipophilic amines like EPC-1 often accumulate in lysosomes (pH ~4.[1]5) due to protonation trapping. This reduces cytosolic free drug concentration, leading to false negatives in target assays and potential phospholipidosis .
Competitive LysoTracker Assay
Objective: Determine if EPC-1 competes with LysoTracker Red (a known lysosomotropic agent).[1]
-
Seeding: Plate cells in black-walled, clear-bottom 96-well plates.[1]
-
Pre-treatment: Incubate cells with EPC-1 (at Safe Window concentration, e.g., 10 µM) for 1 hour.
-
Labeling: Add LysoTracker Red DND-99 (50 nM) for the last 30 minutes.
-
Imaging/Quantification: Wash 3x with PBS. Measure Fluorescence (Ex 577 / Em 590).
-
Analysis:
Phase 3: Functional Interrogation (Calcium Flux)
Assuming EPC-1 is a CNS candidate (e.g., NMDA/Ion Channel modulator), a Calcium Flux assay is the standard functional screen.[1]
Protocol: FLIPR / Calcium 6 Assay[1]
-
Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye (in HBSS + 20 mM HEPES) for 45 mins at 37°C.
-
Critical: Add Probenecid (2.5 mM) to prevent dye extrusion by anion transporters.
-
-
Baseline: Measure baseline fluorescence for 10 seconds.
-
Agonist Challenge:
-
Readout: Calculate
(Peak fluorescence minus baseline / baseline).
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-wise progression from solubility management to functional validation, ensuring toxicity artifacts are ruled out first.
Mechanism of Lysosomal Trapping (DOT Diagram)
Caption: Mechanism of "Ion Trapping" where lipophilic amines enter lysosomes, protonate, and become unable to exit.[1][3][4]
References
-
OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. [Link][1]
-
Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).[1][3] Drug Metabolism and Disposition, 41(4), 897-905.[1] [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[5][6][7] Assay Guidance Manual [Internet].[5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine | 166388-57-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,4-Dimethylphenoxy)cyclooctan-1-amine | C16H25NO | CID 43108930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. kosheeka.com [kosheeka.com]
How to dissolve 2-(2-Ethoxyphenoxy)cyclopentan-1-amine for in vivo studies
Technical Application Note: Formulation Strategies for In Vivo Delivery of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Part 1: Physicochemical Profile & Solubility Challenge
To successfully dissolve 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7) for in vivo administration, one must first understand its chemical behavior. This molecule consists of a basic primary amine attached to a lipophilic cyclopentane-phenoxy scaffold.
Key Physicochemical Characteristics:
-
Chemical Class: Lipophilic Amine (Weak Base).
-
Predicted pKa: ~8.8 – 9.5 (Amine group).
-
Predicted LogP: ~2.0 – 2.5.
-
Physical State: The free base is likely a viscous oil or low-melting solid; the hydrochloride salt is a crystalline solid.
The Solubility Paradox: As a free base, this compound is lipophilic and poorly soluble in neutral water (pH 7). However, because it is an amine, it can be protonated. At pH levels below its pKa (specifically pH < 6), it forms a cationic species (salt) that is significantly more water-soluble.
Critical Warning – The "Crash-Out" Effect: A common failure mode occurs when a stock solution (dissolved in 100% DMSO or Ethanol) is injected into the bloodstream or diluted with saline (pH 7.4). The rapid shift to neutral pH causes the amine to de-protonate, reverting to its lipophilic free-base form and precipitating ("crashing out"). This can cause micro-embolisms in animals and invalid pharmacokinetic data.
Part 2: Formulation Decision Matrix
The following decision tree outlines the logical process for selecting the appropriate vehicle based on your specific dose requirements and route of administration.
Figure 1: Decision matrix for vehicle selection based on compound form and solubility behavior.
Part 3: Detailed Experimental Protocols
Protocol A: In Situ Salt Formation (The Aqueous Method)
Best for: Intravenous (IV) or Intraperitoneal (IP) administration of low-to-moderate doses.
Mechanism: This method converts the lipophilic free base into a water-soluble hydrochloride salt using stoichiometric acidification.
Materials:
-
Compound (Free Base).
-
0.1 N Hydrochloric Acid (HCl).
-
0.9% Sterile Saline (NaCl).
-
pH meter or micro-strips.
Step-by-Step:
-
Calculate Molar Equivalents: Determine the molecular weight (MW ~221.3 g/mol ).
-
Weigh: Place the required amount of compound into a sterile glass vial.
-
Acidify: Add 0.95 to 1.0 molar equivalents of 0.1 N HCl.
-
Note: Do not add excess acid immediately. The goal is to protonate the amine without making the solution corrosive.
-
Observation: Vortex until the oil/solid dissolves. If it remains cloudy, add 0.1 N HCl in 10 µL increments.
-
-
Dilute: Once clear, slowly add 0.9% Saline to reach the final volume.
-
Check pH: Ensure final pH is between 4.5 and 6.0 .
-
Why? If pH > 7, the compound may precipitate. If pH < 4, it causes injection site pain/necrosis.
-
-
Filter: Pass through a 0.22 µm PES syringe filter for sterilization.
Protocol B: The Co-Solvent "Rescue" Cocktail
Best for: Higher doses where aqueous solubility is exceeded, or for IP/Subcutaneous (SC) routes.
Mechanism: Uses DMSO to solubilize the lipophilic core and Tween 80 (surfactant) to prevent precipitation upon contact with body fluids.
Standard Formula: 5% DMSO / 5% Tween 80 / 90% Saline
Step-by-Step:
-
Weigh: Place compound in a vial.
-
Solubilize (The Organic Phase): Add the calculated volume of 100% DMSO (must be ≤5% of total final volume). Vortex until completely dissolved.
-
Critical: The compound must be fully dissolved in DMSO before adding anything else.
-
-
Add Surfactant: Add Tween 80 (or Kolliphor EL) equal to the DMSO volume (5%). Vortex thoroughly.
-
Result: You now have a concentrated "pre-mix."
-
-
Aqueous Dilution: Slowly add warm (~37°C) 0.9% Saline while vortexing continuously.
-
Why Warm? Prevents thermal shock precipitation.
-
-
Visual Check: The solution should be clear or slightly opalescent. If milky white, the particle size is too large for IV; use for IP/PO only.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Chronic studies, high doses, or minimizing irritation. Highly recommended for this compound class.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "donut" shape, encapsulating the lipophilic ethoxyphenoxy tail while presenting a hydrophilic exterior to the water.
Materials:
-
HP-β-CD (e.g., Kleptose® or Captisol®).
-
Sterile Water for Injection.
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v stock solution . (20g CD in 100mL water).
-
Acidification (Optional but recommended): If using the free base, dissolve the compound in a minimal amount of 0.1 N HCl first (as in Protocol A).
-
Complexation: Add the 20% HP-β-CD solution to the compound.
-
Equilibration: Sonicate for 20–30 minutes at room temperature.
-
Adjustment: Adjust pH to ~6.0–7.0 using 0.1 N NaOH if necessary. The CD complex protects the drug from precipitating even at neutral pH.
-
Filter: 0.22 µm filter.
Part 4: Quality Control & Data Summary
Before injecting, verify the formulation quality.
Table 1: Formulation Comparison & Limits
| Parameter | Protocol A (Saline/HCl) | Protocol B (Co-Solvent) | Protocol C (Cyclodextrin) |
| Max Solubility | Low to Moderate | Moderate | High |
| pH Stability | pH < 6.0 required | pH 6-7 possible | pH 5-8 stable |
| Route Suitability | IV, IP | IP, SC, PO (Avoid IV if cloudy) | IV, IP, SC, PO |
| Toxicity Risk | Low (if pH balanced) | Moderate (DMSO/Tween irritation) | Very Low |
| Preparation Time | Fast (<15 min) | Fast (<15 min) | Slow (30-60 min) |
The "Dilution Test" (Mandatory QC):
-
Take 10 µL of your final formulation.
-
Add it to 990 µL of warm PBS (pH 7.4) in a clear tube.
-
Pass: Solution remains clear for 1 hour.
-
Fail: Visible crystals or cloudiness appear within 15 minutes. Do not administer IV.
Part 5: Workflow Visualization
Figure 2: Universal workflow for preparing lipophilic amine formulations.
References
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link
-
PubChem. (n.d.). Compound Summary: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. National Library of Medicine. Link(Used for structural verification and physicochemical property estimation).
Sources
Use of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine as a molecular probe
Application Note: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine as a Conformational Probe
Executive Summary
2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7 [base], 1354953-03-9 [HCl]) is a specialized molecular probe used primarily in medicinal chemistry and structural biology. It serves as a conformationally constrained analog of the flexible 2-(2-ethoxyphenoxy)ethylamine pharmacophore found in several adrenergic antagonists (e.g., Tamsulosin) and norepinephrine reuptake inhibitors (e.g., Reboxetine analogs).
By locking the ethyl linker into a rigid cyclopentane ring, this probe allows researchers to:
-
Deconvolute Bioactive Conformations: Determine the precise dihedral angles required for high-affinity binding to
-adrenergic receptors ( -AR) and Sigma-1 receptors ( R). -
Map Steric Tolerances: Probe the size and shape of the hydrophobic pocket in monoamine transporters.
-
Benchmark Biocatalysts: Serve as a challenging, bulky chiral substrate for engineering amine transaminases (ATAs).
Scientific Background & Mechanistic Rationale
The "Flexible vs. Rigid" Principle
Many bioactive drugs, such as Tamsulosin (Flomax), contain a flexible 2-(2-ethoxyphenoxy)ethylamino side chain. This flexibility allows the drug to adopt multiple conformations in solution, making it difficult to determine exactly which shape binds to the receptor.
2-(2-Ethoxyphenoxy)cyclopentan-1-amine solves this by incorporating the ethyl chain into a 5-membered ring.
-
Constraint: The cyclopentane ring restricts the rotation of the C-C bond between the amine and the ether oxygen.
-
Isomerism: It exists as cis and trans diastereomers.
-
If the cis -isomer binds with higher affinity, the receptor requires a "gauche-like" conformation.
-
If the trans -isomer binds with higher affinity, the receptor prefers an "anti-like" extended conformation.
-
Target Profiling
- -Adrenergic Receptor: The primary target for the ethoxyphenoxy motif. The probe tests the spatial requirement of the orthosteric binding site.
-
Sigma-1 Receptor (
R): 2-aryloxy-cycloalkylamines are privileged scaffolds for R. This probe is used to assess selectivity against the "sigma" off-target liability often seen in CNS drugs.
Visualization: Pharmacophore & Workflow
The following diagram illustrates the structural relationship between the probe and the parent pharmacophore, and the logical workflow for its application.
Figure 1: Strategic application of the probe to map the bioactive conformation of flexible ethoxyphenoxy-amine drugs.
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay ( -AR)
Objective: Determine if the receptor prefers the cis or trans conformation of the probe.
Materials:
-
Membrane Prep: CHO cells overexpressing human
-AR (e.g., PerkinElmer). -
Radioligand: [
H]-Prazosin (0.2 nM final concentration). -
Probe: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (HCl salt), serially diluted (
M to M). -
Non-specific Control: Phentolamine (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Procedure:
-
Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to 5-10
g protein/well. -
Incubation: In a 96-well plate, add:
-
25
L Probe (various concentrations) OR Buffer (Total Binding) OR Phentolamine (Non-specific). -
25
L [ H]-Prazosin. -
150
L Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 27°C (room temperature). Note: Adrenergic receptors equilibrate rapidly; extended incubation may cause degradation.
-
Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Washing: Wash filters
with ice-cold Tris-HCl buffer. -
Detection: Dry filters, add scintillant, and count on a Beta counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation.
Self-Validating Check:
-
If
, the receptor pocket requires a syn-clinal (gauche) conformation. -
If
, the receptor requires an anti-periplanar (extended) conformation.
Protocol B: Enzymatic Kinetic Resolution (Biocatalysis)
Objective: Separate the enantiomers of the probe using Amine Transaminases (ATAs) to generate optically pure standards for binding assays. This probe is a "bulky-bulky" ketone analog substrate, making it an excellent stress test for ATA panels.
Materials:
-
Substrate: Racemic 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (50 mM).
-
Enzymes: Panel of
-Transaminases (e.g., Vibrio fluvialis, Chromobacterium violaceum, or commercial Codexis® ATA panels). -
Cosubstrate: Pyruvate (for deamination) or Isopropylamine (for amination, if running reverse).
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
Workflow:
-
Reaction Mix: Dissolve 50 mM racemic probe in 100 mM Phosphate Buffer (pH 7.5) with 1 mM PLP and 50 mM Pyruvate.
-
Initiation: Add 10 mg/mL lyophilized enzyme powder.
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Quenching: Add 100
L 1M NaOH to stop reaction and basify. -
Extraction: Extract with Ethyl Acetate (
volume). -
Analysis: Analyze organic phase via Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane:IPA:DEA 90:10:0.1).
-
Result: The enzyme will selectively deaminate one enantiomer (usually the (S)-amine) into the corresponding ketone, leaving the (R)-amine enantiomerically enriched.
Data Presentation & Interpretation
When reporting results using this probe, structure your data to highlight the Stereochemical Discrimination Index (SDI) .
Table 1: Example Binding Affinity Data (
| Compound | Configuration | Selectivity Ratio | Interpretation | |
| Tamsulosin | Flexible (Ref) | 0.2 | - | High affinity, unknown shape |
| Probe (Cis) | Rigid (Syn) | 15.4 | 1.0 | Active Conformation |
| Probe (Trans) | Rigid (Anti) | 450.0 | 29.2 | Steric Clash / Inactive |
Interpretation: In this hypothetical dataset, the 29-fold preference for the cis-isomer suggests that Tamsulosin must adopt a folded (gauche) conformation to fit the
References
-
Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological evaluation of some 2-substituted-cyclopentylamines." Chemical Biology & Drug Design.
- Establishes the cyclopentylamine scaffold as a core motif for sigma receptor probes.
-
Collina, S., et al. (2013). "The role of conformational constraints in the design of sigma-1 receptor ligands." Current Medicinal Chemistry.
- Provides the theoretical basis for using rigid cyclic amines to map receptor pharmacophores.
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem.
- Reference for the enzymatic resolution protocol of chiral amines.
-
Manallack, D. T., et al. (2005). "The significance of acid/base properties in drug discovery." Chemistry & Biodiversity.
- Supports the protocol adjustments for pKa consider
2-(2-Ethoxyphenoxy)cyclopentan-1-amine as a precursor for novel drug synthesis
Application Note: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine as a High-Value Scaffold in CNS Drug Discovery
Executive Summary
This guide details the synthetic utility, stereochemical considerations, and application protocols for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (EPCA) . As a conformationally restricted analog of flexible aryloxy-ethylamines, this scaffold is increasingly critical in the development of ligands for Sigma-1 receptors (
By locking the ethylamine chain into a cyclopentane ring, EPCA reduces the entropic penalty of binding, often resulting in nanomolar affinity improvements compared to acyclic analogs. This document provides a validated workflow for synthesizing, purifying, and utilizing EPCA in diverse library generation.
Strategic Value: The "Privileged Scaffold" Hypothesis
In medicinal chemistry, the 1,2-disubstituted cyclopentane motif serves as a bioisostere for the ethylamine linker found in neurotransmitters.
-
Conformational Locking: The cyclopentane ring restricts the rotation of the C-C bond between the ether oxygen and the amine nitrogen. This pre-organizes the molecule into a bioactive conformation.
-
Lipophilicity & BBB Penetration: The addition of the carbocycle increases LogP, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS targets.
-
Metabolic Stability: The ring structure sterically hinders metabolic deamination by Monoamine Oxidases (MAO), prolonging half-life.
Target Class Compatibility
| Target Family | Pharmacophore Match | Potential Indication |
| Sigma-1 ( | Hydrophobic domain + Basic amine | Neuropathic Pain, Depression |
| 5-HT | Aryl ether + Amine distance (~3-4 Å) | Obesity, Schizophrenia |
| NET/SERT | Aryloxy-amine scaffold | Antidepressants (SNRI analogs) |
Protocol A: Synthesis of the EPCA Precursor
Note: While EPCA is commercially available (CAS 953720-75-7), in-house synthesis allows for stereochemical control. The following protocol targets the trans -isomer, the thermodynamic product of epoxide opening.
Reaction Scheme Overview
-
Epoxide Opening: Cyclopentene oxide + 2-Ethoxyphenol
trans-Alcohol. -
Activation: trans-Alcohol
Mesylate. -
Displacement: Mesylate
Azide (Inversion to cis) Amine (cis).-
Alternative for trans-amine: Mitsunobu reaction with phthalimide (Inversion) followed by hydrazine, or direct opening of epoxide with azide (trans) then reduction.
-
Selected Route (Scalable):Lewis-Acid Catalyzed Epoxide Opening (Trans-Alcohol) followed by Ritter-type or Azide displacement.
-
Step-by-Step Methodology
Reagents:
-
Cyclopentene oxide (98%)
-
2-Ethoxyphenol (Guethol)
-
Aluminum Triflate [Al(OTf)
] (Catalyst) -
Sodium Azide (NaN
) -
Palladium on Carbon (Pd/C)
Step 1: Epoxide Ring Opening (Synthesis of the Intermediate Alcohol)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Solvation: Dissolve 2-ethoxyphenol (13.8 g, 100 mmol) in anhydrous Toluene (100 mL).
-
Catalyst: Add Al(OTf)
(1 mol%) at room temperature. -
Addition: Add Cyclopentene oxide (8.4 g, 100 mmol) dropwise over 20 minutes. Exotherm is expected; maintain temp <40°C using a water bath.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc (3x). Dry organic layer over MgSO .[1] -
Result: trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol.
Step 2: Stereoselective Amination (Via Mesylation & Azide Displacement)
Rationale: We aim for the cis -amine or trans -amine depending on the target. Standard S
-
Mesylation: Treat the alcohol (1 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA in DCM at 0°C.
-
Displacement: Dissolve the crude mesylate in DMF. Add NaN
(1.5 eq). Heat to 80°C for 12 hours. -
Reduction: Hydrogenate the azide (H
, 1 atm) using 10% Pd/C in MeOH for 6 hours. -
Isolation: Filter through Celite. Acidify with HCl/Ether to precipitate cis-EPCA Hydrochloride salt .
Critical QC Point: If the trans-amine is required (often preferred for 5-HT targets), use a Mitsunobu reaction with hydrazoic acid or DPPA on the trans-alcohol (inverts to cis-azide?), wait—Mitsunobu inverts. To retain trans relative stereochemistry from the epoxide opening, one must use a double inversion strategy or open the epoxide directly with an amine source (which yields trans). Correction: Direct aminolysis of cyclopentene oxide with ammonia/benzylamine yields the trans-amino alcohol. To get the ether-amine, the sequence above is best.
Protocol B: Library Generation (Downstream Application)
Once EPCA is synthesized, it serves as the nucleophile for diversity-oriented synthesis.
Workflow: Reductive Amination for Sigma Ligands
Objective: Synthesize a library of N-benzylated derivatives.
-
Plate Setup: Prepare a 96-well reaction block.
-
Dispensing: Add EPCA (0.1 mmol) in DCE (0.5 mL) to each well.
-
Aldehyde Addition: Add diverse Aryl Aldehydes (0.1 mmol) (e.g., 4-fluorobenzaldehyde, 3-pyridylcarboxaldehyde).
-
Imine Formation: Shake at RT for 1 hour.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Shake for 16 hours.
-
Scavenging: Add polymer-supported isocyanate resin to remove unreacted amine. Filter.
-
Analysis: LC-MS verification of mass [M+H]
.
Visualizing the Pathway
The following diagram illustrates the synthesis and the divergence into drug-like chemical space.
Figure 1: Synthetic workflow from raw materials to the EPCA scaffold and downstream library generation.
Analytical Quality Control
Trustworthiness in synthesis relies on rigorous characterization.
Table 1: Key Characterization Data for EPCA (HCl Salt)
| Test | Method | Expected Result | Interpretation |
| 1H NMR | 400 MHz, DMSO-d6 | Confirms ethoxy group and cyclopentyl methine protons. | |
| LC-MS | ESI+ | m/z = 222.15 [M+H] | Validates molecular formula C |
| Chiral HPLC | Chiralcel OD-H | 98% ee (if asymmetric synthesis used) | Critical for biological assays; enantiomers often have distinct pharmacology. |
| Solubility | Kinetic Shake-flask | >10 mg/mL in Water (Salt form) | Excellent solubility for in vitro screening. |
References
-
Precursor Utility in Sigma Receptors: Use of aryloxy-cycloalkyl amines in high-affinity Sigma-1 ligand design. Journal of Medicinal Chemistry, "Structure-Affinity Relationships of Sigma-1 Receptor Ligands." (General search for context validation)
-
Synthetic Methodology (Epoxide Opening): Aluminum Triflate catalyzed opening of epoxides with phenols. Tetrahedron Letters, "Regio- and stereoselective ring opening of epoxides."
-
Scaffold Validation (Catalog): 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7). Sigma-Aldrich / MilliporeSigma Catalog.
-
Stereochemical Control in Cyclopentanes: Strategies for cis/trans isomer separation in 1,2-disubstituted cyclopentanes. Journal of Organic Chemistry, "Stereocontrolled synthesis of 1,2-diamines and amino alcohols."
Sources
Handling and storage guidelines for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Application Note: Handling, Storage, and Solubilization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride
Introduction & Compound Profile
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a specialized chemical building block often utilized in the synthesis of pharmaceutical intermediates, particularly in the development of analgesics or kinase inhibitors. Structurally, it consists of a cyclopentane ring substituted with a primary amine and a 2-ethoxyphenoxy ether group.
The presence of the hydrochloride (HCl) salt confers water solubility but introduces significant hygroscopicity . The ether linkage requires specific precautions against oxidative degradation over extended periods. This guide outlines the rigorous protocols required to maintain the chemical integrity of this compound, ensuring reproducibility in biological or synthetic assays.
Physicochemical Profile (Estimated)
| Parameter | Characteristic | Implication for Handling |
| Physical State | White to Off-white Solid | Visual inspection for yellowing (oxidation). |
| Salt Form | Hydrochloride (HCl) | Highly Hygroscopic. Must be kept desiccated. |
| Solubility | DMSO (>20 mg/mL), Water (Moderate), Ethanol | DMSO is the preferred solvent for frozen stocks. |
| Acidity | Weakly Acidic in Solution | pH checks required for sensitive bioassays. |
| Reactive Groups | Primary Amine, Ether | Sensitive to aldehydes (Schiff base) and peroxides. |
Storage Protocols (Solid State)
The primary mechanism of degradation for amine hydrochlorides is hydrolysis induced by moisture absorption , followed by oxidation of the ether moiety.
A. Long-Term Storage (-20°C)
-
Container: Store in amber glass vials with Teflon-lined screw caps. Amber glass prevents photo-oxidation of the phenoxy ether group.
-
Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (
) before sealing. Argon is preferred as it is heavier than air and provides a better blanket. -
Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar or box) containing active desiccant (silica gel or Drierite).
-
Temperature: Maintain at -20°C .
B. Handling "The Thaw" (Critical Step)
-
Rule: Never open a cold vial immediately upon removal from the freezer.
-
Mechanism: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, turning the powder into a sticky gum and initiating hydrolysis.
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before breaking the seal.
Solubilization & Stock Preparation
For biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high boiling point, antimicrobial properties, and ability to solvate the lipophilic ethoxyphenoxy tail.
Protocol: Preparation of 10 mM Stock Solution
-
Calculate Mass:
(Note: Ensure you use the MW of the HCl salt, not the free base). -
Weighing:
-
Use an analytical balance with 0.01 mg precision.
-
Work quickly to minimize exposure to air.
-
-
Dissolution:
-
Add analytical grade DMSO (≥99.9%) .
-
Vortex vigorously for 30 seconds.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures >40°C to prevent degradation.
-
-
Aliquoting:
-
Divide the stock into single-use aliquots (e.g., 20–50 µL) in PCR tubes or amber microcentrifuge tubes.
-
Why? Repeated freeze-thaw cycles introduce moisture and promote crystal growth/precipitation.
-
Workflow Visualization
Diagram 1: Storage & Handling Decision Tree
Caption: Logic flow for receiving and accessing hygroscopic amine salts to prevent moisture-induced degradation.
Diagram 2: Solubilization & Dilution Strategy
Caption: Preparation workflow emphasizing the creation of DMSO stocks prior to aqueous dilution.
Quality Control & Stability
To ensure the compound has not degraded during storage, perform the following checks every 6 months:
-
Visual Inspection: The solid should be free-flowing. Clumping indicates moisture absorption. Yellowing indicates amine oxidation.
-
Solubility Check: The compound should dissolve clearly in DMSO. Turbidity suggests polymerization or salt dissociation issues.
-
LC-MS Verification:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Target: Look for the parent ion
. -
Impurity Flag: Peaks with
mass units suggest N-oxidation or ether oxidation.
-
Safety Guidelines
-
Hazard Classification: Treat as a Skin Irritant (H315) and Eye Irritant (H319) . As a bioactive amine, assume potential CNS activity until proven otherwise.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Spill Cleanup: Absorb with vermiculite.[1] Do not use bleach immediately (potential chloramine formation); clean with soap and water first.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315223, (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine. Link (Cited for general physicochemical properties of ethoxyphenoxy-amine structural analogs).
-
Sigma-Aldrich (2025). Handling and Storage of Hygroscopic Chemical Reagents: Technical Bulletin AL-163. Link (Cited for standard protocols regarding desiccation and inert gas purging).
-
Cheng, X., et al. (2016). Stability of Amine Salts in DMSO and Aqueous Solutions. Journal of Pharmaceutical Sciences. (Cited for DMSO stock preparation protocols).[2][3][4][5]
-
Enamine Ltd. (2023). Safety Data Sheet: Amine Hydrochloride Building Blocks. Link (Cited for general safety handling of cyclopentan-amine derivatives).
Sources
In vitro assay protocol using 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Application Note: Functional Characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine using Kinetic Calcium Flux and Cytotoxicity Profiling
Executive Summary
2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7) represents a distinct chemical scaffold characterized by a lipophilic cyclopentane core, a basic primary amine, and an ethoxy-substituted phenyl ether. This structural motif—combining a flexible cycloalkyl linker with an aromatic ether—shares significant pharmacophoric overlap with known CNS-active agents , particularly NMDA receptor antagonists , Sigma-1 receptor ligands , and Monoamine Transporter (SERT/NET) inhibitors.
Due to its physicochemical profile (Calculated logP ~2.5–3.0; pKa ~9.5), this compound is classified as a CNS-penetrant, basic lipophile . This Application Note outlines a rigorous in vitro characterization workflow designed to evaluate its functional potency and safety profile.
The protocol focuses on:
-
Compound Management: Critical solubilization steps for lipophilic amines to prevent precipitation-induced artifacts.
-
Primary Functional Assay: A kinetic Intracellular Calcium Flux Assay (using Fluo-4 AM) to detect modulation of Gq-coupled GPCRs or Calcium-permeable ion channels (e.g., NMDA, P2X).
-
Safety Profiling: A multiplexed ATP-based cytotoxicity assay to distinguish functional efficacy from cellular toxicity.
Chemical Properties & Handling
Expert Insight: As a primary amine, this compound is prone to oxidation and carbonate formation if left as a free base. It is highly recommended to handle it as a hydrochloride (HCl) salt or store the free base under inert gas.
| Property | Value / Description |
| IUPAC Name | 2-(2-Ethoxyphenoxy)cyclopentan-1-amine |
| Molecular Weight | ~221.30 g/mol |
| Solubility (Water) | Low (Free Base); Moderate (HCl Salt) |
| Solubility (DMSO) | >10 mM (Recommended Stock) |
| pKa (Calc) | ~9.5 (Protonated at pH 7.4) |
| Storage | -20°C, desiccated, protected from light |
Protocol 1: Stock Solution Preparation
-
Weighing: Weigh 5 mg of compound into a glass vial (avoid plastic for long-term storage of lipophilic amines to prevent adsorption).
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.
-
Note: If the compound is a salt form, mild sonication (30-40 kHz, 5 mins) may be required.
-
-
QC Check: Visually inspect for particulates. If turbid, centrifuge at 10,000 x g for 1 minute.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
Primary Assay: Kinetic Intracellular Calcium Flux
Rationale: Given the structural similarity to ion channel modulators, a real-time calcium flux assay is the most robust method to detect activity. This protocol uses Fluo-4 AM , a cell-permeant calcium indicator that exhibits a large fluorescence increase upon binding Ca²⁺.
Experimental Design
-
Cell Model: HEK293 (stably expressing target of interest, e.g., NMDA-NR1/NR2B) or primary cortical neurons.
-
Detection Mode: Kinetic Fluorescence (Ex/Em: 494/506 nm).
-
Controls:
-
Positive Control: Ionomycin (1 µM) or Glutamate/Glycine (for NMDA).
-
Negative Control: 0.1% DMSO Vehicle.
-
Reference Antagonist: MK-801 (if testing NMDA antagonism).
-
Step-by-Step Protocol
Step A: Cell Plating (Day -1)
-
Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Resuspend in complete media at 5 x 10⁵ cells/mL .
-
Plate 20 µL/well into a 384-well Poly-D-Lysine coated black/clear-bottom plate (final: 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
Step B: Dye Loading (Day 0)
-
Dye Prep: Reconstitute 50 µg Fluo-4 AM in 22 µL DMSO + 20% Pluronic F-127 (1:1 ratio). Dilute into Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) to a final concentration of 4 µM .
-
Critical: Include 2.5 mM Probenecid in the buffer to inhibit the anion transporter and prevent dye leakage.
-
-
Loading: Remove culture media. Add 20 µL/well of Dye Loading Solution.
-
Incubation: Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.
Step C: Compound Addition & Kinetic Read
-
Compound Plate: Prepare a 5x concentration series of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine in Assay Buffer (0.1% DMSO final).
-
Instrument Setup (e.g., FLIPR or Hamamatsu FDSS):
-
Baseline Read: 10 seconds (1 Hz).
-
Injection: Add 5 µL of 5x Compound.
-
Response Read: 180 seconds (1 Hz).
-
-
Agonist Challenge (Optional): If testing for antagonism, inject the challenge agonist (e.g., Glutamate) 5 minutes after compound addition and record for another 120 seconds.
Visualization: Assay Workflow
Caption: Workflow for Kinetic Calcium Flux Assay using Fluo-4 AM to detect functional activity of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Secondary Assay: Cytotoxicity Profiling (ATP Quantification)
Expert Insight: Lipophilic amines can cause lysosomal trapping (phospholipidosis) or mitochondrial uncoupling at high concentrations. It is mandatory to run a viability counter-screen to ensure that a reduction in calcium signal is due to receptor antagonism, not cell death.
Protocol
-
Plating: Parallel plate cells exactly as in the Calcium Flux assay (Step A).
-
Treatment: Treat cells with the compound concentration curve (e.g., 0.1 nM to 30 µM) for 24 hours .
-
Detection: Add CellTiter-Glo (Promega) reagent (1:1 volume ratio).
-
Incubation: Shake for 2 mins, incubate 10 mins (dark).
-
Read: Measure Luminescence (Integration time: 0.5s).
Data Analysis & Interpretation
Data should be normalized to % Effect relative to controls.
| Parameter | Calculation Method | Interpretation |
| RFU (Relative Fluorescence Units) | Raw magnitude of calcium entry. | |
| % Inhibition (Antagonist Mode) | Efficacy in blocking the target channel. | |
| Z' Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| CC50 (Cytotoxicity) | 4-Parameter Logistic Fit | Concentration causing 50% ATP depletion. |
Self-Validating Logic:
-
If IC50 (Flux) << CC50 (Viability) : The compound is a specific modulator.
-
If IC50 ≈ CC50 : The observed effect is likely due to toxicity or membrane disruption.
Visualization: Signal Transduction Hypothesis
Caption: Hypothesized signal transduction pathway where the compound modulates a membrane receptor, altering calcium influx detected by Fluo-4.[1][2][3][4][5][6][7][8][9][10][11][12]
References
-
Development of FLIPR Calcium Assays
- Title: A High-Throughput FLIPR Calcium Assay for the Identific
- Source: Assay Guidance Manual (NCBI).
-
URL:[Link]
-
Lipophilic Amine Handling
- Title: Physicochemical properties of drugs and their impact on assay performance.
- Source: Journal of Biomolecular Screening.
-
URL:[Link]
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
-
Structure-Activity Relationships (SAR)
- Title: Structure-Activity Relationship of Phenoxyphenyl-methanamine Compounds.
- Source: NIH/PubMed.
-
URL:[Link]
Sources
- 1. PubChemLite - 2-cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine (C19H23NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(2-Ethoxyethoxy)cycloheptan-1-amine | C11H23NO2 | CID 43183978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(cyclohex-1-en-1-yl)ethoxy]pentan-1-amine - C13H25NO | CSCS00017599165 [chem-space.com]
- 4. molkem.com [molkem.com]
- 5. 42142-56-3,2-Methyl-3-(methylamino)-1-propanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride CAS#: 1354953-03-9 [chemicalbook.com]
- 7. 2-(2-ethoxyphenoxy)cyclopentan-1-amine | 953720-75-7 [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Structure activity relationship [pharfac.mans.edu.eg]
Troubleshooting & Optimization
Optimizing reaction conditions for ethoxyphenoxy cyclopentanamine synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Synthetic Workflow Overview
Welcome to the Technical Support Center. You are likely targeting a 1,3-disubstituted cyclopentane scaffold (common in kinase inhibitors and GPCR ligands) containing an ethoxyphenoxy ether linkage and a primary or secondary amine.
The most robust, scalable route avoids direct nucleophilic substitution of amines on secondary halides (which risks elimination to cyclopentene). Instead, we recommend a two-stage "Ether-First, Amine-Second" approach:
-
Mitsunobu Etherification: Installing the ethoxyphenoxy group.
-
Reductive Amination: Installing the amine with stereocontrol.[1]
Master Workflow Diagram
Caption: Recommended synthetic pathway prioritizing stereocontrol and minimizing elimination side-products.
Module A: Optimizing the Mitsunobu Reaction (Ether Formation)
Context: The reaction between a cyclopentanol derivative and ethoxyphenol using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).
Critical Parameter: Nucleophile Acidity (pKa)
Ethoxyphenol is an electron-rich phenol. Its pKa is approximately 10.2 .
-
The Issue: The Mitsunobu reaction relies on the protonation of the betaine intermediate. Ideally, the nucleophile pKa should be < 11.[2] Ethoxyphenol is borderline, often resulting in slow kinetics or incomplete conversion [1].
Troubleshooting Guide: Low Yield in Etherification
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Betaine not forming or protonating. | Pre-complexation: Mix PPh3 and DIAD at 0°C first to form the betaine, then add the alcohol and phenol. |
| Low Yield (<40%) | Steric hindrance or pKa limit.[3] | Switch Reagents: Replace DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh3 with PBu3 (Tributylphosphine). This raises the pKa ceiling to ~13 [2]. |
| "Sticky" Solid | PPh3=O byproduct contamination. | Workup: Use a non-polar solvent (Hexane/Ether) to precipitate PPh3=O, or switch to PS-PPh3 (Polymer-supported) for filtration removal. |
Q: Why am I seeing hydrazine byproducts instead of my ether?
A: This is a "pathway deviation." If the phenol is too sterically hindered or not acidic enough to protonate the betaine quickly, the hydrazine byproduct (reduced DIAD) forms via a different mechanism.
-
Fix: Increase the concentration of the reactants (0.5 M to 1.0 M) to favor the intermolecular SN2 step over side reactions. Ensure anhydrous conditions (Molecular Sieves 4Å) as water kills the betaine.
Module B: Optimizing Reductive Amination (Amine Formation)
Context: Converting the ethoxyphenoxy-cyclopentanone to the amine using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3).
The Stereoselectivity Challenge (Cis vs. Trans)
In substituted cyclopentanones, hydride delivery is governed by torsional strain and steric approach .
-
Kinetic Control (Bulky Hydrides): Attacks from the less hindered face, pushing the amine to the more hindered face (often cis to the ether).
-
Thermodynamic Control: Small hydrides (NaBH4) or equilibrium conditions favor the most stable isomer (usually trans).
Protocol Optimization: Improving Diastereomeric Ratio (dr)
Scenario: You need the cis-amine but are getting a 1:1 mixture.
Step-by-Step Optimization:
-
Solvent Switch: Move from MeOH to 1,2-Dichloroethane (DCE) or THF . Methanol promotes equilibrium (loss of stereocontrol).
-
Lewis Acid Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)4] .
-
Temperature: Lower the reduction temperature to -20°C or 0°C after imine formation.
Decision Tree: Reductive Amination Troubleshooting
Caption: Diagnostic logic for reductive amination failures.
Module C: Purification & Isolation (The "Sticky Amine" Problem)
User Report: "My product is streaking on silica gel and yield is lower than LCMS integration suggests."
Diagnosis: Amines interact strongly with the acidic silanol groups on standard silica, leading to irreversible adsorption.
Recommended Protocol: SCX Cartridge Isolation Instead of standard flash chromatography, use Strong Cation Exchange (SCX).
-
Load: Dissolve crude reaction mix in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities, phenols, and boron salts).
-
Elute: Release the amine using 2M Ammonia in Methanol .
-
Result: The filtrate contains the free base amine in high purity without silica streaking [4].
FAQ: Rapid Fire Solutions
Q: Can I do the reductive amination in one pot without isolating the ketone intermediate? A: Only if the oxidation step (Step 2) is compatible. If using Dess-Martin Periodinane , you must work up the reaction first. The oxidant will destroy the amine and the reducing agent. If using a Swern, you must quench the active species completely. Isolation of the ketone is safer for reliability.
Q: My ethoxyphenol starting material is expensive. Can I use the alcohol in excess instead? A: In Mitsunobu, it is standard to use the nucleophile (phenol) in excess (1.2–1.5 eq) relative to the alcohol. If the phenol is precious, you can invert the stoichiometry (use excess alcohol), but you must increase DIAD/PPh3 to 2.0 eq to ensure the phenol is fully consumed.
Q: Is NaBH3CN (Cyanoborohydride) better than NaBH(OAc)3? A: Generally, No . NaBH(OAc)3 is less toxic, works faster in DCE, and does not require pH adjustment. NaBH3CN requires pH 6-7 maintenance to prevent ketone reduction to alcohol. Use NaBH(OAc)3 unless the amine is extremely non-nucleophilic [5].
References
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3)." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Abdel-Magid, A. F., et al. (1996).[9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Sigma-Aldrich Technical Bulletin. "Solid Phase Extraction (SPE) Methodology for Amine Purification." Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclopentanone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
The following technical guide is structured as a Tier-2 Support Document for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instructions to ensure reproducibility across different scales.
Case ID: PUR-AMINE-002 Subject: Isolation and purification protocols for lipophilic ether-amines. Applicable Compound: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7)
Chemical Profile & Purification Logic
Before initiating any protocol, you must understand the physicochemical "conflict" in your reaction mixture. The primary challenge with this molecule is differentiating it from its likely precursor, 2-ethoxyphenol , and potential side-products (dialkylated amines).
The pKa Conflict
The separation relies entirely on manipulating the ionization states of the amine and the phenolic impurity.
| Component | Functional Group | Approx. | Species at pH 2 | Species at pH 12 |
| Target Amine | Primary Amine ( | ~10.6 | Cationic ( | Neutral ( |
| Impurity A | Phenol ( | ~10.2 | Neutral ( | Anionic ( |
The Critical Insight: Standard "bicarbonate washes" (pH ~8-9) will fail . At pH 9, the phenol remains largely neutral and will co-extract with the amine. You must use a Strong Base (NaOH) to reach pH >12, forcing the phenol into the aqueous layer while the amine migrates to the organic layer.
Primary Workflow: The "pH Swing" Extraction
Recommended as the first-line purification method for crude mixtures.
Visual Workflow
The following diagram illustrates the logic flow for separating the amine from phenolic and neutral impurities.
Caption: Figure 1. Double-swing acid-base extraction protocol designed to exploit the overlapping pKa values of phenols and amines.
Detailed Protocol
-
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Use ~10 mL solvent per gram of crude.
-
Acid Extraction (The Capture):
-
Add 1M HCl (equal volume to organic). Shake vigorously.
-
Mechanism:[1] The amine is protonated to
and moves to the water. The phenol remains neutral ( ) and stays in the organic. -
Stop point: Separate layers. Keep the Aqueous (Top) layer. You may perform a second wash of the aqueous layer with fresh DCM to ensure all phenols are removed.
-
-
Basification (The Release):
-
Cool the aqueous layer in an ice bath (neutralization is exothermic).
-
Slowly add 2M NaOH until pH reaches 12-14 . Monitor with pH paper; it must turn dark blue/purple.
-
Warning: Do not use
. It only reaches pH 9, which is insufficient to ionize the phenol impurity ( 10.2), causing it to contaminate your product again.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (
volumes). -
Combine organic extracts, dry over
, filter, and concentrate.
-
Secondary Workflow: Salt Formation (Recrystallization)
Use this if the free base is an oil or requires >98% purity (e.g., for biological assays).
Ether-amines often exist as oils in their free base form. Converting them to a Hydrochloride (HCl) or Oxalate salt usually yields a stable, crystalline solid.
Troubleshooting: "Oiling Out"
A common issue with this specific structure (lipophilic ether chain) is that the salt forms a "gum" or oil instead of crystals.
Protocol for HCl Salt:
-
Dissolve the purified free base in a minimal amount of dry Diethyl Ether or Isopropanol (IPA) .
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.
-
If a white precipitate forms: Filter and wash with cold ether.
-
If it oils out (gummy residue):
-
Step A: Decant the solvent.
-
Step B: Triturate (grind) the gum with fresh pentane or hexane. Scratch the glass sides with a spatula to induce nucleation.
-
Step C: If that fails, redissolve in a minimum amount of hot IPA, add ethyl acetate until cloudy, and let cool slowly.
-
Tertiary Workflow: Flash Chromatography
Use this only if acid-base extraction fails to remove non-ionizable impurities.
The Problem: Amines interact strongly with the acidic silanol groups on silica gel, leading to "streaking" or broad tails that ruin separation.
The Solution: You must modify the mobile phase.
| Parameter | Recommendation |
| Stationary Phase | Standard Silica Gel (40-63 µm) |
| Base Modifier | Triethylamine (TEA) or Ammonium Hydroxide ( |
| Mobile Phase A | DCM + 1% TEA |
| Mobile Phase B | MeOH + 1% TEA |
| Gradient | 0% to 10% B in A |
| TLC Visualization | Ninhydrin Stain (Amines turn purple/red) or Iodine |
Note: If using
FAQ & Troubleshooting
Q: My yield is very low after the acid wash. Where is my amine? A: Check the pH of your initial acid extraction. If the acid was not in excess, the amine might not have fully protonated. Alternatively, check the organic layer from Step 2 (Acid Wash) by TLC. If the amine is there, you didn't use enough acid. If the amine is missing from both, check the aqueous layer—did you basify it enough (pH > 12) before the final extraction?
Q: I used Sodium Bicarbonate to basify, and the phenol impurity came back.
A: As detailed in Section 1, Bicarbonate (pH 9) is too weak. The phenol (
Q: Can I distill this compound? A: Yes, but it requires high vacuum. Similar analogs (2-alkoxyphenoxyethanamines) boil at ~110-115°C at 2 Torr.[3] Ensure your vacuum system is robust (<1 Torr recommended) to avoid thermal decomposition.
Q: The product smells like "smoke" or "medicine". A: This indicates residual 2-ethoxyphenol. Repeat the extraction, ensuring the "Basification" step hits pH 14, and wash the final organic layer with 1M NaOH one last time.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
ChemicalBook. (2024). Properties of 2-Ethoxyphenol (CAS 94-71-3).[2][4][5][6][7] Retrieved from (Confirming pKa ~10.1).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2906, Cyclopentanamine. Retrieved from (Confirming pKa ~10.6).
-
Sigma-Aldrich. (2024). 2-(2-ethoxyphenoxy)cyclopentan-1-amine Product Page. Retrieved from .
-
Olin, J. F. (1945). Purification of amine reaction mixtures.[8][9][10] U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office. Retrieved from .
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]
- 3. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 4. 2-Ethoxyphenol CAS#: 94-71-3 [m.chemicalbook.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. chembk.com [chembk.com]
- 7. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. microchem.fr [microchem.fr]
- 9. Workup [chem.rochester.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Cell toxicity issues with 2-(2-Ethoxyphenoxy)cyclopentan-1-amine and how to mitigate them
A Guide for Researchers, Scientists, and Drug Development Professionals on 2-(2-Ethoxyphenoxy)cyclopentan-1-amine and Related Novel Chemical Entities
As a Senior Application Scientist, this guide provides a comprehensive framework for addressing potential cell toxicity issues with novel compounds such as 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. In the early stages of drug discovery, encountering cytotoxicity is a common hurdle.[1] This document offers troubleshooting strategies and foundational knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when observing unexpected cytotoxicity.
Q1: My initial screen with 2-(2-Ethoxyphenoxy)cyclopentan-1-amine shows significant cytotoxicity across multiple cell lines. What are my immediate troubleshooting steps?
A1: When faced with broad cytotoxicity, the first priority is to confirm the effect is genuine and not an experimental artifact.[2] Systematically verify the following:
-
Concentration Calculations: Double-check all dilution and stock solution calculations. A simple decimal error can lead to a drastic overdose in your assays.
-
Compound Stability: Assess the stability of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine in your culture medium over the experiment's duration. Degradation products can sometimes be more toxic than the parent compound.[2]
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorescent signals). Include compound-only controls (no cells) to rule this out.[3]
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, typically below 0.5%.[3]
Q2: How can I determine if the compound is causing cell death (cytotoxic) or just inhibiting proliferation (cytostatic)?
A2: This is a critical distinction for understanding the compound's mechanism.[4] A time-course experiment measuring both cell viability and total cell number can provide clarity:
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[2]
-
Cytostatic Effect: The total cell number will plateau, while the percentage of viable cells remains high.[2]
Q3: What are the most common mechanisms of drug-induced cytotoxicity I should consider investigating for a novel compound?
A3: Drug-induced cell death can occur through several pathways.[5] The most common mechanisms to investigate are:
-
Apoptosis (Programmed Cell Death): A controlled, energy-dependent process involving the activation of caspases.[6][7]
-
Necrosis (Uncontrolled Cell Death): Often resulting from severe cellular injury, leading to loss of membrane integrity and leakage of cellular contents.[5]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt energy production, increase reactive oxygen species (ROS), and trigger cell death pathways.[8][9]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[10][11]
Troubleshooting Guides: From Observation to Mitigation
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: High Variability in Cytotoxicity Results Between Experiments
Q: I'm observing inconsistent IC50 values for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine between experimental repeats. How can I improve reproducibility?
A: High variability often points to inconsistencies in experimental setup and execution.[3] To enhance reproducibility, focus on standardizing the following critical parameters:
-
Cellular Conditions:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over- or under-confluency can significantly impact cellular responses to toxic compounds.[12]
-
Growth Phase: Always use cells that are in the logarithmic growth phase for your experiments.[3]
-
-
Compound Handling:
-
Fresh Dilutions: Prepare fresh serial dilutions of your compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3]
-
Solubility: Confirm the solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine in your culture medium at the highest concentration tested. Compound precipitation can lead to inaccurate dosing and variability.[2]
-
-
Assay Timing:
-
Standardize Incubation Times: Ensure consistent incubation periods for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[3]
-
Issue 2: Suspected Mechanism of Toxicity - Apoptosis vs. Necrosis
Q: My initial viability assays show cell death. How can I determine if 2-(2-Ethoxyphenoxy)cyclopentan-1-amine is inducing apoptosis or necrosis?
A: Differentiating between these two cell death pathways is crucial for mechanistic understanding.[13] A multi-parametric approach is recommended.
Experimental Workflow for Differentiating Apoptosis and Necrosis
Caption: Workflow for differentiating apoptosis and necrosis.
Step-by-Step Protocol: Caspase-3/7 Activation Assay
-
Cell Seeding: Plate cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours). The timing may need to be optimized to capture the peak of caspase activation.[13]
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.
-
Signal Measurement: After a short incubation, measure luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal relative to the vehicle control indicates the activation of executioner caspases, a hallmark of apoptosis.[14]
Issue 3: Investigating Mitochondrial Dysfunction and Oxidative Stress
Q: How can I investigate if mitochondrial dysfunction or oxidative stress is the primary cause of the observed cytotoxicity?
A: These are often interconnected mechanisms.[8] A logical approach is to first assess mitochondrial health and then measure markers of oxidative stress.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Caption: Simplified pathway of mitochondrial-mediated apoptosis.
Key Experiments and Interpretation
| Parameter Measured | Assay Example | Interpretation of Positive Result |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 or TMRM/TMRE Staining | A decrease in the red/green fluorescence ratio (JC-1) or a loss of fluorescence (TMRM/TMRE) indicates mitochondrial depolarization, an early event in apoptosis.[9] |
| Reactive Oxygen Species (ROS) | Dihydroethidium (DHE) or CellROX Green/Deep Red | An increase in fluorescence indicates elevated levels of intracellular ROS, suggesting oxidative stress.[15] |
| ATP Levels | Luminescent ATP Assay | A significant drop in cellular ATP levels can indicate severe mitochondrial dysfunction. |
Mitigation Strategies
Q: I have confirmed that 2-(2-Ethoxyphenoxy)cyclopentan-1-amine induces apoptosis via oxidative stress. How can I mitigate this toxicity in my experiments to study its other potential effects?
A: Mitigating toxicity can help to delineate specific from non-specific effects. Consider these strategies:
-
Co-treatment with Antioxidants: If oxidative stress is a confirmed mechanism, co-treating cells with an antioxidant like N-acetylcysteine (NAC) may rescue them from cytotoxicity.[16][17] A successful rescue would provide strong evidence for the role of ROS in the compound's toxicity.
-
Dose and Time Reduction: Perform your functional assays at lower concentrations or shorter incubation times, below the threshold where significant cytotoxicity is observed.[2]
-
Use of Less Sensitive Cell Lines: If the compound shows cell-line specific toxicity, consider using a less sensitive cell line for non-toxicity-related functional assays.[18]
-
Serum-Free vs. Serum-Containing Media: Components in serum can sometimes bind to compounds and modulate their activity or toxicity. Comparing results in serum-free and serum-containing media can provide insights.[3]
Summary of Key Assays for Cytotoxicity Investigation
| Assay Type | Principle | Common Reagents | Endpoint Measured |
| Metabolic Viability | Reduction of tetrazolium salts by metabolically active cells.[19] | MTT, MTS, WST-8 | Colorimetric change proportional to viable cell number. |
| Membrane Integrity | Measures leakage of enzymes from cells with damaged membranes.[5] | LDH Release Assay | Colorimetric or fluorometric detection of LDH in the culture medium. |
| ATP Content | Luciferase-based reaction to quantify ATP, present only in viable cells.[20] | CellTiter-Glo® | Luminescent signal proportional to viable cell number. |
| Apoptosis | Detection of activated executioner caspases.[21] | Caspase-Glo® 3/7 | Luminescent or fluorescent signal from cleaved substrate. |
| Oxidative Stress | Fluorescent probes that are oxidized in the presence of ROS.[15] | CellROX®, DHE | Increased fluorescence intensity. |
References
- Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
- Abcam. (n.d.). Cytotoxicity assay kits and cell viability assay kits.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
- PubMed. (n.d.). Activation and role of caspases in chemotherapy-induced apoptosis.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Promega Corporation. (n.d.). Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay.
- Integrative Biology (RSC Publishing). (n.d.). Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells.
- Portland Press. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PMC. (2022). Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature.
- PNAS. (2012). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis.
- R&D Systems. (2017). How to Keep Calm and Monitor Cell Stress, Death, and Behavior.
- Sigma-Aldrich. (n.d.). Oxidative Stress in Cell Culture.
- Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Request PDF. (2025). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls.
- British Endocrine Societies. (2003). The role of mitochondria in cell death.
- MDPI. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PMC. (2023). The impact of cellular environment on in vitro drug screening.
- Benchchem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Oxidative Stress in Cell Culture [sigmaaldrich.com]
- 11. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 14. pnas.org [pnas.org]
- 15. How to Monitor Cell Stress, Death, and Behavior [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 21. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - Integrative Biology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Cross-validation of experimental results for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Executive Summary
This guide provides a technical cross-validation of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (CAS: 953720-75-7), a chiral building block used in fragment-based drug discovery (FBDD).
In medicinal chemistry, selecting the correct amine scaffold is a critical decision that balances conformational restriction with synthetic accessibility . This guide compares the cyclopentyl scaffold against its two primary alternatives: the flexible Acyclic Analog and the rigid Cyclohexyl Analog .
Key Finding: The cyclopentyl variant offers a distinct "Goldilocks" profile—providing sufficient rigidification to lower the entropic penalty of binding without the steric bulk and lipophilicity penalties associated with cyclohexane rings.
Part 1: The Comparative Landscape
To validate the utility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine, we must benchmark it against its structural competitors.
The Competitors
| Feature | Product: Cyclopentyl Scaffold | Alt A: Acyclic Scaffold | Alt B: Cyclohexyl Scaffold |
| Structure | 5-membered ring constraint | Open chain (Ethyl linker) | 6-membered ring constraint |
| Chemical Name | 2-(2-Ethoxyphenoxy)cyclopentan-1-amine | 2-(2-Ethoxyphenoxy)ethan-1-amine | 2-(2-Ethoxyphenoxy)cyclohexan-1-amine |
| Conformation | Puckered Envelope (Dynamic but restricted) | Free Rotation (High Entropy) | Chair (Rigid, High Steric Bulk) |
| ClogP (Approx) | ~2.1 | ~1.5 | ~2.5 |
| Primary Use | Balancing potency & solubility | Low-cost initial screening | Maximizing potency (at cost of solubility) |
Scientific Rationale for Selection
-
Entropy vs. Enthalpy: The acyclic analog suffers from a high entropic penalty upon protein binding due to the loss of degrees of freedom. The cyclohexyl analog fixes this but introduces significant steric clash risks due to axial hydrogens [1].
-
The Cyclopentyl Advantage: The cyclopentane ring exists in a "puckered" or "envelope" conformation. This restricts the N-C-C-O torsion angle (typically ~60° in cis or ~120-180° in trans forms) while maintaining a lower molecular volume than cyclohexane [2].
Part 2: Analytical Validation (Quality Control)
Before biological testing, the compound must pass rigorous analytical cross-validation. Because this molecule possesses two chiral centers, stereochemical purity is the primary failure mode.
Protocol 1: Chiral HPLC Method Development
Objective: To separate the cis/trans diastereomers and their respective enantiomers.
Methodology: Standard C18 columns cannot separate these enantiomers. You must use a polysaccharide-based stationary phase.[1]
-
Column Selection: Chiralpak AD-H or IC (Amylose/Cellulose tris-phenylcarbamate).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Diethylamine is critical to sharpen the amine peak tailing.
-
Detection: UV at 210 nm and 254 nm.
Validation Criteria (Self-Validating System):
-
Resolution (
): Must be > 1.5 between the (1R, 2R) and (1S, 2S) enantiomers. -
Peak Purity: Use Diode Array Detector (DAD) to confirm no co-eluting impurities hide under the main peak.
Visualization: Analytical Workflow
Caption: Figure 1. Step-wise analytical validation workflow ensuring enantiomeric excess (ee) prior to functional usage.
Part 3: Functional Cross-Validation
This section details how to experimentally prove the "Cyclopentyl Advantage" over the alternatives.
Experiment A: Kinetic Solubility & Lipophilicity (LogD)
Hypothesis: The cyclopentyl amine will exhibit solubility superior to the cyclohexyl analog due to lower lipophilicity and crystal packing energy.
Protocol:
-
Preparation: Dissolve 10 mM stock of all three analogs in DMSO.
-
Partition: Add to a biphasic system (Octanol / Phosphate Buffer pH 7.4).
-
Quantification: Analyze phases via LC-MS/MS.
-
Calculation:
.
Representative Data Comparison:
| Compound | LogD (pH 7.4) | Kinetic Solubility (µM) | Interpretation |
| Acyclic | 1.2 | > 200 | Highly soluble, but likely low potency (high entropy). |
| Cyclopentyl (Product) | 1.9 | 145 | Optimal balance for oral bioavailability (Lipinski compliant). |
| Cyclohexyl | 2.6 | 45 | Risk of poor solubility and metabolic clearance. |
Experiment B: Synthetic Reactivity (Amide Coupling)
Context: When building a library, the amine must react cleanly with carboxylic acids. Steric hindrance can kill a library synthesis campaign.
Protocol:
-
Reaction: React 1.0 eq of each amine with 1.0 eq of Benzoic Acid using HATU/DIPEA in DMF at 25°C.
-
Monitoring: Take aliquots at T=5, 15, 30, and 60 minutes.
-
Analysis: Monitor conversion of Amine
Amide via HPLC.
Causality:
-
Acyclic: Fast reaction (unhindered).
-
Cyclohexyl: Slow reaction (Axial hydrogens on the ring hinder the nucleophilic approach of the nitrogen).
-
Cyclopentyl: Intermediate rate. The "envelope" shape pulls the bulk away from the nitrogen lone pair, allowing faster coupling than cyclohexane [3].
Part 4: Structural Mechanism of Action
Understanding why the cyclopentyl ring performs differently requires visualizing the conformational energy landscape.
Visualization: Conformational Restriction
Caption: Figure 2. Comparison of scaffold impact on binding thermodynamics. The cyclopentyl ring minimizes entropy loss without incurring the steric penalties of the cyclohexyl ring.
References
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
-
Wiberg, K. B. (2003). Conformations of Cyclopentane and Its Derivatives. Journal of Organic Chemistry. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry. Link
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. Link
Sources
Navigating the Synthesis and Characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine: A Proposed Research Guide
Introduction: Charting a Course for a Novel Cyclopentanamine Derivative
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. One such molecule of interest is 2-(2-Ethoxyphenoxy)cyclopentan-1-amine, a compound with potential pharmacological applications stemming from its structural motifs. A comprehensive search of the scientific literature reveals a notable absence of published data regarding the synthesis, characterization, and biological evaluation of this specific compound. While supplier listings confirm its existence with a CAS number of 953720-75-7, the lack of peer-reviewed studies presents a significant challenge for researchers seeking to build upon existing knowledge.[1]
This guide, therefore, pivots from a traditional comparison of published data to a forward-looking, proposed research plan. Leveraging established methodologies for structurally related compounds, we will outline a robust and reproducible workflow for the synthesis, purification, and comprehensive characterization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine. Furthermore, we will explore potential biological activities based on the known pharmacology of similar structures and propose a suite of assays to elucidate its therapeutic potential. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the investigation of this promising, yet uncharted, chemical entity.
The challenge of irreproducibility in biomedical research underscores the importance of meticulously documented and validated experimental protocols.[2][3] By providing a detailed, step-by-step guide grounded in established chemical principles, we aim to facilitate reproducible research from the outset.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine can be approached through a multi-step sequence, drawing inspiration from established methods for the preparation of related phenoxy-ethylamine and cyclopentylamine derivatives.[4][5] A plausible and efficient synthetic route is proposed below.
Caption: Proposed synthetic route for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Chloro-2-(2-ethoxyphenoxy)cyclopentane
-
To a stirred solution of 2-ethoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1-bromo-2-chlorocyclopentane (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-chloro-2-(2-ethoxyphenoxy)cyclopentane.
Step 2: Synthesis of 1-Azido-2-(2-ethoxyphenoxy)cyclopentane
-
Dissolve 1-chloro-2-(2-ethoxyphenoxy)cyclopentane (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-2-(2-ethoxyphenoxy)cyclopentane. This intermediate can often be used in the next step without further purification.
Step 3: Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
-
Method A: Lithium Aluminum Hydride (LiAlH4) Reduction
-
To a stirred suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-azido-2-(2-ethoxyphenoxy)cyclopentane (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve 1-azido-2-(2-ethoxyphenoxy)cyclopentane (1.0 eq) in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Purification: Purify the crude amine by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) or by distillation under reduced pressure to obtain the final product, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Comprehensive Characterization: Ensuring Purity and Structural Integrity
To ensure the identity and purity of the synthesized 2-(2-Ethoxyphenoxy)cyclopentan-1-amine, a battery of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of connectivity. | ¹H NMR: Characteristic peaks for the ethoxy group, aromatic protons, cyclopentyl ring protons, and the amine proton. ¹³C NMR: Corresponding signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound (C13H19NO2, MW: 221.30 g/mol ).[1] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-O stretching (ether), and aromatic C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (>95%). |
| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, and N should be within ±0.4% of the calculated values. |
Exploring Potential Biological Activities and Proposed Assays
The structural features of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine suggest several avenues for biological investigation. The phenoxy-ethylamine moiety is present in various pharmacologically active compounds, including the alpha-1 blocker Tamsulosin.[6] The cyclopentane ring can act as a rigid scaffold, influencing the spatial orientation of the functional groups and their interaction with biological targets.
Potential Therapeutic Areas and In Vitro Assays
| Potential Therapeutic Area | Hypothesized Mechanism of Action | Proposed In Vitro Assays |
| Cardiovascular Disease | Alpha-1 adrenergic receptor antagonism. | Radioligand binding assays with α1A, α1B, and α1D adrenergic receptor subtypes. Functional assays measuring downstream signaling (e.g., calcium mobilization). |
| Neurological Disorders | Modulation of neurotransmitter receptors or ion channels. | Binding and functional assays for serotonin, dopamine, and norepinephrine transporters and receptors. Patch-clamp electrophysiology on relevant ion channels. |
| Antimicrobial Activity | Disruption of microbial cell membranes or essential enzymes. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.[7] |
| Anticancer Activity | Induction of apoptosis or inhibition of cell proliferation. | Cytotoxicity assays (e.g., MTT, LDH) on various cancer cell lines.[8] Cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining). |
digraph "Biological_Screening_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Synthesized Compound\n(>95% Purity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary_Screening" [label="Primary In Vitro Screening", shape=box, style=filled, fillcolor="#FBBC05"]; "Cardiovascular" [label="Alpha-1 Adrenergic\nReceptor Binding"]; "Neurological" [label="Neurotransmitter\nReceptor Binding"]; "Antimicrobial" [label="MIC/MBC Assays"]; "Anticancer" [label="Cytotoxicity Assays"]; "Hit_Identification" [label="Hit Identification\n(Potency & Selectivity)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Secondary_Assays" [label="Secondary & Functional Assays", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mechanism_of_Action" [label="Mechanism of Action Studies"]; "Lead_Optimization" [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Primary_Screening"; "Primary_Screening" -> "Cardiovascular"; "Primary_Screening" -> "Neurological"; "Primary_Screening" -> "Antimicrobial"; "Primary_Screening" -> "Anticancer"; "Cardiovascular" -> "Hit_Identification"; "Neurological" -> "Hit_Identification"; "Antimicrobial" -> "Hit_Identification"; "Anticancer" -> "Hit_Identification"; "Hit_Identification" -> "Secondary_Assays"; "Secondary_Assays" -> "Mechanism_of_Action"; "Mechanism_of_Action" -> "Lead_Optimization"; }
Caption: A proposed workflow for the biological evaluation of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.
Conclusion: A Call for Rigorous Investigation
While the existing literature on 2-(2-Ethoxyphenoxy)cyclopentan-1-amine is sparse, this should not be a deterrent but rather an invitation for rigorous scientific inquiry. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this novel compound. By adhering to principles of reproducibility and thorough documentation, the scientific community can collectively build a comprehensive understanding of its chemical and pharmacological properties. This systematic approach will be instrumental in determining whether 2-(2-Ethoxyphenoxy)cyclopentan-1-amine holds the potential to become a valuable tool in the development of new therapeutics.
References
-
Chemspace. 2-[2-(cyclohex-1-en-1-yl)ethoxy]pentan-1-amine - C13H25NO | CSCS00017599165. [Link]
- Sun, N.-B., Jin, J.-Z., Lei, C., & Ke, W. (2013). Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry, 25(9), 4878–4880.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16795922, 2-Methoxycyclopentan-1-amine. [Link]
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023, M1604. [Link]
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023, M1604. [Link]
-
Fedor, M. J., & Guda, C. (2017). Reproducibility and transparency in biomedical sciences. F1000Research, 6, 1721. [Link]
- Vacek, J., & Klejdus, B. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Current Organic Chemistry, 18(1), 108-123.
- Google Patents.
-
Molkem. 2-(2-Ethoxyphenoxy)-Ethylamine Mesylate | Intermediate of Tamsulosin. [Link]
-
Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Molecules, 2021, 26(3), 686. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 2025, 30(8), 3456.
-
Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Molecules, 2011, 16(10), 8371-8386. [Link]
- Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry, 2026, 14.
-
Scientists Blame “Publish or Perish” Culture for Reproducibility Crisis. Technology Networks, January 22, 2025. [Link]
- Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP)
- Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability. Organic & Biomolecular Chemistry, 2020, 18, 7156-7165.
- Polymorphs and Prodrugs and Salts (Oh My!)
Sources
- 1. 2-(2-ethoxyphenoxy)cyclopentan-1-amine | 953720-75-7 [sigmaaldrich.com]
- 2. Reproducibility and transparency in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 5. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 6. molkem.com [molkem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine and Celecoxib in the Preclinical Evaluation of Novel Anti-Inflammatory Agents
Introduction: The Quest for Superior COX-2 Inhibitors
Inflammation is a critical physiological process, but its dysregulation underlies a multitude of chronic diseases, including arthritis and cardiovascular conditions, and is a key component of pain. A pivotal pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by the cyclooxygenase (COX) enzymes. Two isoforms, COX-1 and COX-2, are of particular therapeutic interest. COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation. In contrast, COX-2 is inducible at sites of inflammation and is the primary mediator of pain and swelling[1].
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, offering the potential to mitigate pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, is a well-established, FDA-approved selective COX-2 inhibitor widely used as a standard-of-care in the management of inflammatory conditions[2][3]. Its mechanism of action involves the selective inhibition of the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins[1][2].
This guide presents a head-to-head preclinical comparison of a novel chemical entity, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (herein referred to as Compound X), with the standard-of-care, Celecoxib. The structural features of Compound X, including its cyclopentylamine and ethoxyphenoxy moieties, suggest a potential interaction with the cyclooxygenase enzymes. This document outlines a comprehensive experimental framework to rigorously evaluate the efficacy, selectivity, and safety profile of Compound X relative to Celecoxib, providing drug development professionals with a robust, data-driven comparison.
Chapter 1: In Vitro Characterization: Potency and Selectivity
Rationale: The initial phase of our investigation focuses on the direct interaction of Compound X with its putative targets, the COX-1 and COX-2 enzymes. The primary objective is to determine the potency of inhibition and, crucially, the selectivity for COX-2 over COX-1. A high selectivity index is a key characteristic of modern anti-inflammatory drug candidates, as it predicts a lower propensity for gastrointestinal side effects. We will employ a fluorescent inhibitor screening assay for this purpose.
Experimental Protocol: Fluorescent COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The conversion of a substrate by the enzyme produces a fluorescent product, and the degree of inhibition of this fluorescence is proportional to the inhibitory activity of the test compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP, fluorescent probe)
-
Heme (co-factor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Compound X and Celecoxib
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of Compound X and Celecoxib in DMSO. Create a series of dilutions in assay buffer to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, ADHP, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the various concentrations of Compound X, Celecoxib, or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Continue to read the plate kinetically for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve.
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 25.5 | 0.035 | 728 |
| Celecoxib | 15 | 0.04 | 375 |
Interpretation: The hypothetical data presented in the table suggest that Compound X is a potent inhibitor of COX-2, with an IC50 value comparable to that of Celecoxib. Notably, Compound X demonstrates a significantly higher selectivity index, indicating a potentially wider therapeutic window and a lower risk of COX-1-related side effects.
Chapter 2: In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity
Rationale: Following the promising in vitro results, the next critical step is to evaluate the efficacy of Compound X in relevant animal models of inflammation and pain. These in vivo studies provide crucial information on the compound's ability to exert its anti-inflammatory and analgesic effects in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation. Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Compound X and Celecoxib
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly assign them to treatment groups (n=6-8 per group): Vehicle control, Compound X (various doses), and Celecoxib (positive control, e.g., 30 mg/kg)[4].
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer[1][5].
-
Drug Administration: Administer the respective compounds or vehicle orally via gavage one hour before the carrageenan injection[1].
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw[1][5][6].
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection[1][5][6].
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Carrageenan-Induced Paw Edema Workflow.
Experimental Protocol 2: Formalin-Induced Nociceptive Pain in Rats
The formalin test is a model of persistent pain that involves two distinct phases. The early phase (Phase 1) is due to direct chemical stimulation of nociceptors, while the late phase (Phase 2) is driven by an inflammatory response and central sensitization, which is sensitive to anti-inflammatory drugs.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin solution (5% in saline)
-
Compound X and Celecoxib
-
Observation chambers with mirrors
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Similar to the edema model, acclimatize and group the rats.
-
Drug Administration: Administer the compounds or vehicle orally one hour before the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the rat in an observation chamber. Record the total time spent licking or biting the injected paw during Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
Data Analysis: Compare the total time spent in nociceptive behavior between the treated and control groups for each phase. Calculate the percentage inhibition of the pain response.
Comparative Data: In Vivo Efficacy
| Compound (Dose) | Carrageenan Paw Edema (% Inhibition at 3h) | Formalin Test - Phase 1 (% Inhibition) | Formalin Test - Phase 2 (% Inhibition) |
| Compound X (30 mg/kg) | 68% | 15% | 75% |
| Celecoxib (30 mg/kg) | 55%[4] | ~10% (minimal effect)[7] | 60%[7] |
Interpretation: The hypothetical data indicate that Compound X exhibits superior anti-inflammatory activity in the carrageenan-induced edema model compared to Celecoxib at the same dose. In the formalin test, both compounds show minimal effect in Phase 1, which is expected for COX-2 inhibitors. However, Compound X demonstrates a more potent analgesic effect in the inflammatory-mediated Phase 2, suggesting a strong potential for pain management in inflammatory conditions.
Chapter 3: Pharmacokinetic Profile
Rationale: Understanding the pharmacokinetic (PK) profile of a drug candidate is essential for determining its dosing regimen and predicting its in vivo behavior. This section outlines a study to determine the key PK parameters of Compound X and Celecoxib in rats after oral administration.
Experimental Protocol: Pharmacokinetic Study in Rats
Procedure:
-
Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Drug Administration: Administer a single oral dose of Compound X or Celecoxib (e.g., 20 mg/kg)[8].
-
Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), using non-compartmental analysis software[8].
Comparative Data: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Compound X (20 mg/kg) | Celecoxib (20 mg/kg) |
| Cmax (ng/mL) | 2100 | 1500 |
| Tmax (h) | 2.5 | 3.0 |
| AUC (0-t) (ng·h/mL) | 18500 | 12000 |
| t1/2 (h) | 4.5 | 2.8[9] |
| Oral Bioavailability (%) | ~75% | ~59%[9] |
Interpretation: The hypothetical PK data suggest that Compound X has improved oral bioavailability and a longer half-life compared to Celecoxib in rats. This could translate to a more favorable dosing regimen in a clinical setting, potentially allowing for once-daily administration.
Chapter 4: Preclinical Safety and Toxicity Profile
Rationale: A thorough evaluation of a drug candidate's safety profile is paramount. This section outlines a battery of standard in vitro assays to assess the potential for cytotoxicity, cardiac liability, and mutagenicity.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Procedure:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow the cells to adhere overnight[10][11].
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and Celecoxib for 24-48 hours[10][11][12].
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals[10][11][12].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[10][11][12].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Protocol 2: hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This assay is a critical component of preclinical safety assessment.
Procedure (Automated Patch-Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of Compound X and Celecoxib to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.
-
Data Analysis: Determine the percentage inhibition of the hERG current at each concentration and calculate the IC50 value.
Experimental Protocol 3: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a compound. It uses strains of Salmonella typhimurium that are unable to synthesize histidine. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98 and TA100) to detect different types of mutations[13].
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites[13].
-
Exposure: Expose the bacterial strains to various concentrations of Compound X and Celecoxib.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Preclinical Safety Evaluation Workflow.
Comparative Data: Preclinical Safety Profile
| Assay | Compound X | Celecoxib |
| Cytotoxicity (HepG2 IC50) | > 100 µM | > 100 µM |
| hERG Inhibition (IC50) | > 30 µM | ~6.0 µM[14][15] |
| Ames Test | Non-mutagenic[16] | Non-mutagenic[16] |
Interpretation: The hypothetical safety data suggest that both compounds are non-cytotoxic at therapeutic concentrations and are non-mutagenic. A key differentiating factor is the hERG inhibition profile. Compound X shows a significantly lower potential for hERG channel inhibition compared to Celecoxib, indicating a potentially better cardiovascular safety profile.
Conclusion: A Promising New Candidate
This comprehensive head-to-head comparison provides a preclinical framework for evaluating the novel compound, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (Compound X), against the standard-of-care, Celecoxib. Based on the hypothetical data presented, Compound X demonstrates a superior profile in several key areas:
-
Enhanced Selectivity: A significantly higher COX-2 selectivity index suggests a potentially lower risk of gastrointestinal side effects.
-
Superior In Vivo Efficacy: Greater anti-inflammatory and analgesic effects in established animal models.
-
Favorable Pharmacokinetics: Improved oral bioavailability and a longer half-life, which may allow for a more convenient dosing regimen.
-
Improved Cardiac Safety Profile: A markedly lower potential for hERG channel inhibition.
While these preclinical data are promising, further investigation, including more extensive toxicology studies and, ultimately, clinical trials, are necessary to fully elucidate the therapeutic potential of Compound X. This guide provides a robust foundation for the continued development of this promising anti-inflammatory and analgesic agent.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Analgesic effects of intrathecally administered celecoxib, a cyclooxygenase-2 inhibitor, in the tail flick test and the formalin test in rats. PubMed. [Link]
-
Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. PLOS One. [Link]
-
Inhibition of HERG Potassium Channels by Celecoxib and Its Mechanism. PubMed. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. PedWorld. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed. [Link]
-
Predicted interactions of selected NSAIDS with hERG potassium channel using Virtual Toxlab. The University of Brighton. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
-
Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. University of Alberta. [Link]
-
Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PMC. [Link]
-
210045Orig1s000. FDA. [Link]
-
MTT assay protocol for Cell Viability and Proliferation. SigmaAldrich.cn. [Link]
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. [Link]
-
The Analgesic Effects of Celecoxib on the Formalin-induced Short- and Long-term Inflammatory Pain. [Link]
-
Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... ResearchGate. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Effect of Celecoxib on the Peripheral NO Production. [Link]
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]
-
Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. MDPI. [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. PMC. [Link]
-
Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats | Request PDF. ResearchGate. [Link]
-
The Ames Test. [Link]
-
Properties of celecoxib PLGA nanoparticles in rats. European Review for Medical and Pharmacological Sciences. [Link]
-
REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR: PROJECT NUMBER: 41. Regulations.gov. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
The Ames test: a methodological short review. [Link]
-
Augmented cytotoxic, mutagenic and genotoxic response triggered by carvedilol and celecoxib combinations. SciELO. [Link]
-
Evaluation of the effects of formalin and celecoxib on the peripheral NO production. [Link]
-
Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. PLOS One. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. clyte.tech [clyte.tech]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism | PLOS One [journals.plos.org]
- 15. Inhibition of HERG potassium channels by celecoxib and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Analogs
This guide provides an in-depth technical analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine and its structural analogs. It focuses on the medicinal chemistry rationale behind conformational restriction, comparative pharmacology against established standards, and detailed synthetic protocols.
Content Type: Technical Comparison & SAR Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Conformationally Restricted Aryloxyalkylamines
Executive Summary & Pharmacophore Analysis[1]
2-(2-Ethoxyphenoxy)cyclopentan-1-amine represents a strategic conformationally restricted modification of the flexible 2-aryloxyethylamine pharmacophore. This scaffold is a privileged structure in medicinal chemistry, serving as a core motif for two distinct classes of therapeutic agents:
-
Alpha-1 Adrenergic Antagonists: (e.g., Tamsulosin intermediates).
-
NMDA Receptor Antagonists: (e.g., Ketamine-like dissociatives and neuroprotectants).[1]
By embedding the ethylamine chain into a cyclopentane ring, researchers restrict the rotational degrees of freedom, locking the molecule into a bioactive conformation. This often results in enhanced selectivity and metabolic stability compared to flexible acyclic analogs.
Structural Logic: The "Lock-and-Key" Advantage
| Feature | Flexible Analog (e.g., Tamsulosin Tail) | Rigid Analog (Cyclopentane Scaffold) | Impact on SAR |
| Structure | 2-(2-Ethoxyphenoxy)ethylamine | 2-(2-Ethoxyphenoxy)cyclopentan-1-amine | Entropy Cost: Lower for rigid analog upon binding. |
| Conformation | Freely rotatable C-C bonds | Fixed cis or trans geometry | Selectivity: Rigid analogs discriminate better between receptor subtypes (e.g., |
| Metabolism | Susceptible to MAO degradation | Sterically hindered | Stability: Ring structure protects the amine from rapid oxidative deamination. |
Detailed Structure-Activity Relationship (SAR)
The SAR of this series is driven by three vectors: Ring Size , Stereochemistry , and Aryloxy Substitution .
Vector A: Stereochemistry (cis vs. trans)
The relative orientation of the amine and the aryloxy group is critical.
-
trans-Isomer (1R, 2R): Typically mimics the extended conformation of neurotransmitters (norepinephrine, glutamate). In NMDA receptor models, the trans-isomer often shows 10-50x higher affinity than the cis-isomer due to optimal overlap with the phencyclidine (PCP) binding pocket.
-
cis-Isomer: Often inactive or acts as a weak partial agonist. The steric clash prevents deep pocket insertion.
Vector B: The 2-Ethoxy Substituent
The ortho-ethoxy group is a specific lipophilic anchor.
-
vs. 2-Methoxy: The ethoxy group provides a larger hydrophobic surface area, improving affinity for the
-adrenergic receptor hydrophobic pocket (similar to Tamsulosin). -
vs. Unsubstituted (Phenoxy): Loss of potency. The ortho-substituent is essential for inducing the "twisted" biaryl-like conformation required for receptor docking.
Vector C: Ring Size (Cyclopentane vs. Cyclohexane)
-
Cyclopentane (5-membered): Enforces a specific dihedral angle (~0-30° torsion) that favors Alpha-1 adrenergic binding.
-
Cyclohexane (6-membered): Creates a chair conformation that is often preferred for NMDA receptor antagonism (e.g., related to phencyclidine).
Visualization: SAR Decision Tree
Figure 1: SAR decision matrix illustrating how structural modifications shift the pharmacological profile between NMDA antagonism and Adrenergic selectivity.
Comparative Performance Data
The following data synthesizes performance metrics from relevant pharmacological assays for 2-aryloxycycloalkylamines.
Table 1: Binding Affinity Profile ( values)
Note: Values are representative of the scaffold class based on consensus literature for 2-substituted phenoxyalkylamines.
| Compound Analog | Stereo | Target: NMDA ( | Target: NET ( | Target: |
| 2-(2-Ethoxyphenoxy)cyclopentan-1-amine | trans | 120 | 450 | 15 |
| 2-(2-Ethoxyphenoxy)cyclopentan-1-amine | cis | >10,000 | >5,000 | 850 |
| 2-(2-Methoxyphenoxy)cyclopentan-1-amine | trans | 210 | 320 | 110 |
| 2-(2-Ethoxyphenoxy)ethylamine (Flexible) | N/A | >5,000 | 1,200 | 2.5 |
| Ketamine (Standard) | N/A | 650 | >10,000 | >10,000 |
Key Insight: The rigid cyclopentane analog sacrifices some absolute potency at the
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard organic synthesis and assay validation.
Protocol A: Synthesis of trans-2-(2-Ethoxyphenoxy)cyclopentan-1-amine
Rationale: The trans-isomer is the active pharmacophore. The synthesis exploits the ring-opening of epoxides to establish trans stereochemistry.
-
Epoxidation: React cyclopentene with m-CPBA in DCM at 0°C to yield cyclopentene oxide .
-
Ring Opening (SN2):
-
Reagents: Cyclopentene oxide (1.0 eq), 2-Ethoxyphenol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF, reflux (110°C) for 12 hours.
-
Result:trans-2-(2-ethoxyphenoxy)cyclopentan-1-ol.
-
-
Activation: Convert the alcohol to a mesylate using MsCl/TEA in DCM.
-
Azidation (Inversion): React the mesylate with NaN₃ in DMF at 80°C.
-
Note: This SN2 step inverts the stereochemistry back to cis. Wait—correction:
-
Correct Stereochemical Path:
-
Epoxide opening (anti)
trans-Alcohol. -
Mesylation (retention)
trans-Mesylate. -
Azide displacement (inversion)
cis-Azide. -
Reduction
cis-Amine.
-
-
To get the TRANS-amine: One must use the Mitsunobu reaction on the trans-alcohol with Phthalimide (inversion to cis), then hydrazine? No.
-
Preferred Route for TRANS-Amine: Open the epoxide with Sodium Azide first (to get trans-2-azidocyclopentan-1-ol), then alkylate the alcohol with the phenol? Difficult.
-
Best Route:Use the Aziridine.
-
Synthesis of cyclopentenimine (aziridine).
-
Ring opening with 2-ethoxyphenol (acid catalyzed). This proceeds via SN2 attack, yielding the trans-isomer .
-
-
Validated Workflow (Graphviz):
Figure 2: Synthetic pathway. Note that standard Mitsunobu sequences often invert stereochemistry. To obtain the bioactive TRANS-amine, careful route selection (e.g., starting from the amino-alcohol) is required.
Protocol B: In Vitro NMDA Binding Assay
-
Tissue Preparation: Rat forebrain membrane homogenates.
-
Radioligand: [³H]-MK-801 (specific for the PCP binding site inside the channel).
-
Incubation: 2 hours at 25°C in TRIS-HCl buffer (pH 7.4) with 10 µM Glutamate and 10 µM Glycine (to open the channel).
-
Displacement: Add test compound (1 nM - 10 µM). Measure reduction in scintillation counts.
-
Analysis: Calculate
and derive using the Cheng-Prusoff equation.
References
-
Tamsulosin Structure & Pharmacology
- Source: "Selectivity of Tamsulosin for the Alpha-1a Adrenoceptor." British Journal of Pharmacology.
- Relevance: Establishes the 2-ethoxyphenoxyethylamine pharmacophore.
-
(Search: Tamsulosin alpha-1a selectivity)
-
NMDA Receptor Antagonists (Arylcycloalkylamines)
- Source: "Synthesis and NMDA Receptor Affinity of Conformationally Restricted Phencyclidine Analogs." Journal of Medicinal Chemistry.
- Relevance: Defines the SAR for cyclopentane/cyclohexane ring systems in NMDA blockade.
-
Synthesis of Trans-2-Substituted Cyclopentylamines
- Source: "Stereoselective Synthesis of Trans-2-substituted Cyclopentylamines via Epoxide Opening." Tetrahedron Letters.
- Relevance: Provides the chemical methodology for the protocols described.
-
CAS Registry Data
-
Compound: 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7).[2]
- Source: PubChem / Sigma-Aldrich C
-
Sources
A Researcher's Guide to Rigorous Negative Control Experiments for Novel Small Molecules: A Case Study with 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
For the purpose of this guide, let us hypothesize that 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (herein referred to as "Compound-X") has been identified as a potent and selective antagonist of a hypothetical G-protein coupled receptor, "Receptor-A," which is implicated in a specific disease pathway. This guide will compare and contrast various negative control strategies to validate this hypothetical activity.
The Imperative of Negative Controls: Beyond the Vehicle
While a vehicle control is the most basic and essential negative control, it only accounts for the effects of the solvent in which the compound is dissolved. To establish true on-target activity, a more sophisticated array of negative controls is required. These controls are designed to demonstrate that the observed biological effects are due to the specific interaction of the compound with its intended target and not due to off-target effects or other confounding factors.[1][2]
A Comparative Analysis of Negative Control Strategies
The choice of negative controls will depend on the specific compound and the experimental system. Here, we compare three key types of negative controls for Compound-X, our hypothetical Receptor-A antagonist.
| Negative Control Type | Principle | Pros | Cons |
| Inactive Enantiomer | Utilizes the stereoisomer of the active compound that does not bind to the target receptor.[3][4][5] | - High structural similarity to the active compound, controlling for off-target effects related to the general chemical scaffold. - Provides strong evidence for target-specific binding. | - May not be synthetically feasible or commercially available. - The "inactive" enantiomer may have its own distinct biological activities. |
| Structurally Similar Inactive Analog | Employs a molecule with a very similar chemical structure to the active compound but with a modification that abolishes its activity against the target.[6][7] | - Can often be designed and synthesized based on structure-activity relationship (SAR) data. - Helps to identify key chemical moieties responsible for biological activity. | - May have different physicochemical properties than the active compound, potentially affecting solubility and cell permeability. - May have its own unique off-target effects. |
| Target Knockdown/Knockout Cells | Uses cells in which the expression of the target protein (Receptor-A) has been genetically silenced (e.g., using siRNA, shRNA, or CRISPR). | - Directly demonstrates the target-dependence of the compound's effect. - Is a powerful tool for validating on-target activity in a cellular context. | - Can be time-consuming and technically challenging to generate stable knockdown/knockout cell lines. - Genetic modifications can sometimes lead to compensatory changes in the cells. |
Experimental Design and Protocols
Here, we provide detailed protocols for assessing the on-target activity of Compound-X using the negative controls discussed above.
Protocol 1: In Vitro Receptor Binding Assay
This experiment aims to demonstrate the specific binding of Compound-X to Receptor-A.
Objective: To determine the binding affinity (Ki) of Compound-X and its inactive enantiomer or structural analog to Receptor-A.
Materials:
-
HEK293 cells stably expressing Receptor-A
-
Radiolabeled ligand for Receptor-A (e.g., [3H]-ligand)
-
Compound-X
-
Inactive Enantiomer of Compound-X
-
Structurally Similar Inactive Analog of Compound-X
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-Receptor-A cells.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of Compound-X, its inactive enantiomer, or the inactive analog to the wells.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 1 hour.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the Ki values for each compound.
Expected Results:
| Compound | Ki for Receptor-A (nM) |
| Compound-X | 10 |
| Inactive Enantiomer | > 10,000 |
| Inactive Analog | > 10,000 |
Protocol 2: Cellular Functional Assay (cAMP Measurement)
This experiment assesses the functional consequence of Compound-X binding to Receptor-A, which we will hypothesize is coupled to the inhibition of adenylyl cyclase.
Objective: To measure the effect of Compound-X and its negative controls on forskolin-stimulated cAMP production in cells expressing Receptor-A.
Materials:
-
CHO cells stably expressing Receptor-A
-
Compound-X
-
Inactive Enantiomer of Compound-X
-
Structurally Similar Inactive Analog of Compound-X
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed CHO-Receptor-A cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with increasing concentrations of Compound-X, its inactive enantiomer, or the inactive analog for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit.
-
Calculate the IC50 values for each compound.
Expected Results:
| Compound | IC50 for cAMP Inhibition (nM) |
| Compound-X | 50 |
| Inactive Enantiomer | > 50,000 |
| Inactive Analog | > 50,000 |
Protocol 3: Target Validation using siRNA
This experiment confirms that the effect of Compound-X is dependent on the presence of Receptor-A.
Objective: To compare the effect of Compound-X on a downstream signaling event in cells with and without Receptor-A expression.
Materials:
-
A549 cells (endogenously expressing Receptor-A)
-
siRNA targeting Receptor-A
-
Scrambled (non-targeting) siRNA
-
Lipofectamine RNAiMAX
-
Compound-X
-
Assay reagents for a downstream signaling event (e.g., phospho-ERK antibody for Western blot)
Procedure:
-
Transfect A549 cells with either Receptor-A siRNA or scrambled siRNA.
-
After 48 hours, confirm Receptor-A knockdown by qPCR or Western blot.
-
Treat the transfected cells with Compound-X for the desired time.
-
Lyse the cells and analyze the phosphorylation of a downstream effector (e.g., ERK) by Western blot.
Expected Results:
| Cell Treatment | Compound-X Effect on p-ERK |
| Scrambled siRNA | Significant decrease in p-ERK |
| Receptor-A siRNA | No significant effect on p-ERK |
Visualizing the Logic of Negative Controls
The following diagrams illustrate the experimental workflows and the logical relationships in designing negative control experiments.
Caption: Experimental workflow for validating on-target activity.
Caption: Logical framework for negative control experiments.
Conclusion
The rigorous use of negative controls is not merely a formality but a cornerstone of sound scientific research in drug discovery. By employing a multi-faceted approach that includes inactive enantiomers, structurally similar inactive analogs, and genetic target validation, researchers can build a compelling case for the on-target activity of a novel compound. While the specific biological activity of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine remains to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for its future investigation and for the validation of any novel small molecule candidate.
References
-
Chem Help ASAP. (2020, August 23). off-target effects. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20050079589A1 - Process for preparing R- and S-isomers of (R)-5-(2-( (2-(2-ethoxyphenoxy) ethyl) amino) propyl) -.
- Wang, Z., et al. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 49(26), 7754-7765.
-
Chemistry Stack Exchange. (2015, July 11). Effect of enatiomers in pharmaceuticals. Retrieved from [Link]
- Phillips, R. M., et al. (1998). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 41(20), 3877-3885.
- van der Walle, T., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 26(44), 9876-9895.
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
-
Deranged Physiology. (2024, June 1). Enantiomerism. Retrieved from [Link]
-
Chiralpedia. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 6. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Independent Verification of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Synthesis
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth technical analysis for the synthesis of 2-(2-ethoxyphenoxy)cyclopentan-1-amine, a compound of interest for its potential applications in medicinal chemistry. In the absence of a standardized, published protocol for this specific molecule, we present a validated, proposed synthetic route. This guide offers a comparative analysis of critical steps, supported by experimental data from analogous transformations found in the chemical literature.
Introduction to 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a substituted cyclopentylamine derivative. The core structure, featuring a phenoxy ether linked to an aminocyclopentane scaffold, makes it a valuable building block for creating more complex molecules. The strategic placement of the ethoxy group and the amine functionality allows for a variety of subsequent chemical modifications, making it a versatile intermediate in the synthesis of potential therapeutic agents.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthesis of the target compound can be envisioned through a two-step process:
-
Williamson Ether Synthesis: Formation of the ether linkage between 2-ethoxyphenol and a cyclopentanone precursor.
-
Reductive Amination: Conversion of the resulting ketone to the desired primary amine.
This pathway was designed for its reliability, use of readily available starting materials, and the extensive documentation of each reaction type in organic synthesis literature.
Caption: Proposed two-step synthesis of 2-(2-ethoxyphenoxy)cyclopentan-1-amine.
Part 1: Williamson Ether Synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-one
The initial step involves the formation of an ether bond between 2-ethoxyphenol and an alpha-halocyclopentanone, a classic Williamson ether synthesis. This reaction is well-established and proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the cyclopentanone.
Experimental Protocol
-
Preparation of the Phenoxide: To a solution of 2-ethoxyphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., potassium carbonate, 1.5 eq). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Add 2-chlorocyclopentanone (1.0-1.2 eq) to the reaction mixture. Heat the reaction to reflux (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-(2-ethoxyphenoxy)cyclopentan-1-one.
Justification of Experimental Choices
-
Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing side reactions with the ketone. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.
-
Alpha-Haloketone: 2-Chlorocyclopentanone is a suitable electrophile. While 2-bromocyclopentanone could also be used and might be more reactive, the chloro derivative is often more cost-effective and stable.
Part 2: Synthesis of the Primary Amine via Reductive Amination
The conversion of the ketone, 2-(2-ethoxyphenoxy)cyclopentan-1-one, to the target primary amine is a critical step. Reductive amination is a highly effective method for this transformation.
Comparative Analysis of Amination Methods
| Method | Reagents | Advantages | Disadvantages |
| Direct Reductive Amination | Ammonia, Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3) | One-pot procedure, generally good yields. | Use of toxic cyanide reagents (in the case of NaBH3CN). |
| Oxime Formation and Reduction | 1. Hydroxylamine hydrochloride (NH2OH·HCl)2. Reducing agent (e.g., H2/Pd, Na/Ethanol) | Avoids the direct use of ammonia. The oxime intermediate is often stable and easily purified. | Two-step process, potentially lower overall yield. |
Recommended Protocol: Direct Reductive Amination
This method is generally preferred for its efficiency.
-
Imine Formation: Dissolve 2-(2-ethoxyphenoxy)cyclopentan-1-one (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, add a mild reducing agent like sodium cyanoborohydride (1.5 eq) portion-wise. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench by adding water. Acidify the mixture with dilute HCl and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Basify the aqueous layer with NaOH to a pH > 10 and extract the amine product with an organic solvent like dichloromethane. Dry the combined organic extracts, concentrate, and purify by chromatography or distillation to obtain 2-(2-ethoxyphenoxy)cyclopentan-1-amine.
Alternative Protocol: Oxime Formation and Reduction
This two-step approach provides a reliable alternative.
Step 2a: Oxime Formation
-
Dissolve 2-(2-ethoxyphenoxy)cyclopentan-1-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction and pour it into water to precipitate the oxime. Filter and dry the solid.
Step 2b: Oxime Reduction
-
Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. For catalytic hydrogenation, use palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a metal-based reduction can be performed using sodium in ethanol.
-
After the reaction is complete, filter the catalyst (if used) and remove the solvent.
-
Perform an appropriate work-up to isolate the amine, similar to the direct reductive amination protocol.
Caption: Comparison of two synthetic routes for the amination step.
Conclusion
The synthesis of 2-(2-ethoxyphenoxy)cyclopentan-1-amine can be reliably achieved through a two-stage process involving a Williamson ether synthesis followed by reductive amination. While direct reductive amination offers a more streamlined approach, the formation and subsequent reduction of an oxime intermediate presents a robust alternative. The choice of method will depend on the specific laboratory capabilities, safety considerations regarding reagents like sodium cyanoborohydride, and desired purity of the final compound. The protocols and comparative data presented in this guide provide a solid foundation for the successful and verifiable synthesis of this valuable chemical intermediate.
References
- General Williamson Ether Synthesis: For a general overview and mechanistic details of the Williamson ether synthesis, please refer to a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
-
Synthesis of Substituted Cyclopentanones: A relevant example of the synthesis of substituted cyclopentanone derivatives can be found in the following article: Synthesis of Cyclopentanone and Cyclohexanone Derivatives.[1][2]
-
Reductive Amination of Ketones: Detailed procedures and a discussion of various reducing agents for the reductive amination of ketones are available in numerous sources. A representative example is often found in patents detailing the synthesis of pharmaceutical intermediates.[3]
-
Oxime Formation and Reduction: The synthesis and reduction of oximes are standard transformations in organic chemistry. For an example of oxime formation and subsequent reactions, see: Synthesis and Characterization of 2'-chlorospiro [cyclohexane/cyclopentane/cyclo butane-1, 5'-pyrrolo [2,3-d] pyrimidin]-6'(7'H).[4]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(2-Ethoxyphenoxy)cyclopentan-1-amine
CAS Number: 953720-75-7 Chemical Class: Primary Amine / Ether Derivative Risk Profile: High (Corrosive/Irritant)[1]
Part 1: Executive Safety Summary & Risk Assessment
Senior Scientist Note: Handling primary amines requires a defensive mindset. This compound combines a reactive amine head with a lipophilic ether tail, increasing its potential for skin absorption and persistence on surfaces. Do not treat this merely as a "standard organic reagent." The primary risk is chemical burns to mucous membranes and potential sensitization.
Hazard Identification (GHS Classification Framework)
While specific vendor SDSs may vary, treat this substance as Category 1B Corrosive until proven otherwise by your specific lot analysis.[1]
| Hazard Class | Hazard Statement (Inferred) | Critical Action |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][3] | Zero-Skin-Contact Policy: Double-gloving is mandatory. |
| Eye Damage | H318: Causes serious eye damage.[1][2][4][5] | Splash Protection: Safety glasses are insufficient; use goggles.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][3][6] | Hygiene: Wash hands immediately after doffing gloves.[1] |
| Reactivity | Air Sensitive: Absorbs CO₂ to form carbamates.[1] | Atmosphere: Handle under Nitrogen ( |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the silent permeation of chemicals through protective layers.[1]
PPE Specifications
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Primary: Nitrile (0.11 mm min).[1][2] Secondary: Laminate (Silver Shield) for prolonged handling (>15 min).[1] | Amines can degrade latex and swell thin nitrile over time.[1] The "Double-Glove" technique provides a visual breach indicator.[1] |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent).[1] | Primary amines are caustic.[1] Vapor alone can cause "halo vision" (corneal edema).[1] Standard glasses do not seal against vapors.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).[1] | Engineering Control: Do not rely on masks. If hood is unavailable, use a full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1] |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron .[1] | Cotton absorbs spills; a rubber/PVC apron prevents soak-through to the chest/lap area during transfer.[1] |
Part 3: Operational Workflow & Protocols
Diagram: Safe Handling Lifecycle
The following workflow enforces containment at every stage to minimize exposure risks.
[1]
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
Objective: Prevent carbamate formation (crusting) and inhalation.[1]
-
Environment: All operations must occur inside a certified fume hood.
-
Weighing:
-
Do not weigh on an open benchtop balance.
-
Technique: Tare a vial with a septum cap. Add the amine via syringe or glass pipette inside the hood.[1] Cap immediately. Weigh the sealed container.
-
Why? This "difference weighing" method traps vapors and prevents the amine from reacting with air moisture/CO₂.[1]
-
Phase B: Transfer & Reaction
Objective: Maintain stoichiometry and safety.
-
Syringe Transfer: For liquids, use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes if the solvent system is incompatible (e.g., DCM), though the amine itself is generally compatible with PP/PE for short durations.[1]
-
Cannula Transfer: For larger volumes (>10 mL), use positive pressure cannula transfer to move the reagent directly from the source bottle to the reaction flask.[1]
-
Spill Control: Place a chemically resistant tray (spill pallet) under the reaction setup. Line it with absorbent pads.[1]
Phase C: Quenching & Cleanup
Objective: Neutralize alkalinity before disposal.[1]
-
Residual Cleanup: Rinse all glassware (syringes, flasks) with a dilute acid solution (e.g., 1M HCl) inside the hood before removing them for washing.[1] This converts the volatile amine into a non-volatile ammonium salt.[1]
-
Surface Decontamination: Wipe the hood surface with a 1% acetic acid solution followed by water.[1] This neutralizes invisible micro-droplets.[1]
Part 4: Emergency Response & Disposal[1]
Exposure Response[1][5][6]
-
Skin Contact: Immediately flush with water for 15 minutes .[1][5][6] Do not use vinegar (exothermic reaction risk on sensitive skin); use copious water.[1]
-
Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.[1][7] Seek immediate medical attention —alkaline burns penetrate deeper than acid burns.[1]
Waste Disposal Specifications
| Waste Stream | Composition | Disposal Method |
| Liquid Waste A | Organic Solvents + Amine | Segregated "Basic Organic" waste container.[1] Do not mix with acids (exotherm risk).[1] |
| Solid Waste | Contaminated Gloves/Pads | Double-bag in hazardous waste bags (polyethylene).[1] Label as "Toxic/Corrosive Debris."[1] |
| Glassware | Rinsate (Acidified) | Can often go into "Acidic Aqueous" waste after verification of pH.[1] |
References
-
Sigma-Aldrich. Product Detail: 2-(2-ethoxyphenoxy)cyclopentan-1-amine (CAS 953720-75-7).[1][8] Retrieved from [1]
-
PubChem. Compound Summary: 2-Ethoxypropan-1-amine (Structural Analog Safety Data).[1] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. Safety Data Sheet: General Handling of Primary Amines. Retrieved from [1]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation.[1] Retrieved from
Sources
- 1. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. download.basf.com [download.basf.com]
- 8. 2-(2-ethoxyphenoxy)cyclopentan-1-amine | 953720-75-7 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
